(4-Bromo-2,6-dimethylphenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQVYVOMFYNESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562939 | |
| Record name | (4-Bromo-2,6-dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17100-59-3 | |
| Record name | 4-Bromo-2,6-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17100-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-2,6-dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Bromo-2,6-dimethylphenyl)methanol: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2,6-dimethylphenyl)methanol is a halogenated aromatic alcohol that serves as a crucial building block in synthetic organic chemistry.[1] Its unique structural features, including a sterically hindered benzylic alcohol and a reactive bromine atom, make it a versatile intermediate for the synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and, most importantly, its emerging applications in the field of drug discovery and development. As a key scaffold, it offers medicinal chemists the opportunity to explore novel chemical space in the quest for new therapeutic agents. This document will delve into the practical aspects of handling and utilizing this compound, providing detailed experimental protocols and insights into its chemical behavior.
Physicochemical Properties
(4-Bromo-2,6-dimethylphenyl)methanol is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.[1]
| Property | Value |
| CAS Number | 17100-59-3 |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| IUPAC Name | (4-bromo-2,6-dimethylphenyl)methanol |
| Synonyms | 4-Bromo-2,6-dimethylbenzyl alcohol |
| Appearance | Off-white to light brown solid |
| Boiling Point | 137-139 °C (at 12 Torr)[2] |
| Storage Temperature | Room Temperature, under inert gas (Nitrogen or Argon)[2] |
Synthesis of (4-Bromo-2,6-dimethylphenyl)methanol
The synthesis of (4-Bromo-2,6-dimethylphenyl)methanol can be efficiently achieved through the reduction of its corresponding aldehyde or carboxylic acid. The choice of starting material and reducing agent can be adapted based on laboratory availability and desired scale.
Synthesis of Precursors
The primary precursors for the synthesis of (4-Bromo-2,6-dimethylphenyl)methanol are 4-bromo-2,6-dimethylbenzaldehyde and 4-bromo-2,6-dimethylbenzoic acid.
1. Synthesis of 4-Bromo-2,6-dimethylbenzaldehyde:
A common route to this aldehyde involves the formylation of 1-bromo-3,5-dimethylbenzene. For instance, a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide (DMF) can be employed. Alternatively, metallation of 1-bromo-3,5-dimethylbenzene with a strong base like n-butyllithium followed by quenching with DMF is a viable method.[3] A general procedure starting from 5-bromo-2-iodo-1,3-xylene involves a palladium-catalyzed formylation.[2]
2. Synthesis of 4-Bromo-2,6-dimethylbenzoic acid:
This carboxylic acid can be prepared by the oxidation of 4-bromo-2,6-dimethylbenzaldehyde or directly from 4-bromo-1,2,3-trimethylbenzene (isodurene) through oxidation of one of the methyl groups.[4] Another approach involves the bromination of 2,6-dimethylbenzoic acid.[5]
Synthetic Protocols for (4-Bromo-2,6-dimethylphenyl)methanol
Protocol 1: Reduction of 4-Bromo-2,6-dimethylbenzaldehyde with Sodium Borohydride
This is a mild and efficient method for the selective reduction of the aldehyde functionality.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-bromo-2,6-dimethylbenzaldehyde (1 equivalent) in methanol or a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise to the stirred solution.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.[7]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for the synthesis of (4-Bromo-2,6-dimethylphenyl)methanol via aldehyde reduction.
Protocol 2: Reduction of 4-Bromo-2,6-dimethylbenzoic Acid with Borane-Tetrahydrofuran Complex
For the reduction of the carboxylic acid, a stronger reducing agent like borane is required.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2,6-dimethylbenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically a 1 M solution in THF, 2-3 equivalents) dropwise via a syringe or an addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by water and then a 1 M aqueous solution of hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for the synthesis of (4-Bromo-2,6-dimethylphenyl)methanol via carboxylic acid reduction.
Reactivity and Chemical Transformations
The chemical reactivity of (4-Bromo-2,6-dimethylphenyl)methanol is dictated by its two primary functional groups: the benzylic alcohol and the aryl bromide.
-
Reactions of the Benzylic Alcohol: The hydroxyl group can undergo typical alcohol reactions such as esterification with carboxylic acids or acyl chlorides, and etherification with alkyl halides under basic conditions.[8] Due to the steric hindrance from the two ortho-methyl groups, the reactivity of the alcohol may be somewhat diminished compared to unhindered benzyl alcohols. The benzylic position is also susceptible to oxidation to the corresponding aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
-
Reactions of the Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for a variety of cross-coupling reactions . For instance, it can participate in Suzuki, Stille, Heck, and Sonogashira couplings to form new carbon-carbon bonds, allowing for the introduction of diverse substituents at the para-position. It can also undergo cyanation or be converted into a Grignard reagent by reaction with magnesium metal, which can then be used to react with various electrophiles.
Applications in Drug Discovery and Development
(4-Bromo-2,6-dimethylphenyl)methanol is a valuable building block for the synthesis of biologically active molecules.[9] Its utility lies in the ability to functionalize both the benzylic alcohol and the aryl bromide moieties, enabling the construction of diverse molecular architectures.
A notable example of the application of a structurally related compound is in the synthesis of novel bromophenol derivatives with diaryl methane scaffolds.[10] In a study, (2-bromo-4,5-dimethoxyphenyl)methanol was used as a key intermediate. This benzylic alcohol was reacted with various substituted benzenes in an alkylation reaction to produce new diaryl methanes. Subsequent demethylation of these compounds yielded a series of bromophenol derivatives.[10]
These synthesized compounds were then evaluated for their inhibitory activity against metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and II).[10] Several of the novel bromophenol compounds exhibited potent inhibition of these enzymes, with Ki values in the nanomolar range.[10] This suggests that such compounds could be promising leads for the development of drugs for the treatment of diseases like glaucoma, epilepsy, Parkinson's, and Alzheimer's disease.[10] This research highlights the potential of (4-Bromo-2,6-dimethylphenyl)methanol and its analogues as starting materials for the generation of libraries of bioactive compounds.
Caption: Application of a (4-Bromo-2,6-dimethylphenyl)methanol analogue in the synthesis of bioactive molecules.
Spectroscopic Characterization
While specific, publicly available, fully assigned spectra for (4-Bromo-2,6-dimethylphenyl)methanol are limited, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[11]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons. The benzylic CH₂ protons would appear as a singlet, and the two methyl groups would also give a singlet. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the bromine being significantly influenced. The benzylic carbon (CH₂OH) and the methyl carbons will also have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H stretching and bending vibrations for the aromatic ring and the methyl groups will also be present, as well as a C-Br stretching vibration at lower wavenumbers.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage at the benzylic position.
Safety and Handling
(4-Bromo-2,6-dimethylphenyl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Based on the safety data for the related aldehyde, it may be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]
Conclusion
(4-Bromo-2,6-dimethylphenyl)methanol is a valuable and versatile building block in organic synthesis with significant potential in drug discovery. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for the creation of diverse and complex molecular structures. The demonstrated use of a closely related analogue in the synthesis of potent enzyme inhibitors underscores the importance of this class of compounds in medicinal chemistry. This technical guide provides a solid foundation for researchers to utilize (4-Bromo-2,6-dimethylphenyl)methanol in their synthetic endeavors, paving the way for the discovery of new and improved therapeutic agents.
References
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Initial investigations of (4-Bromo-2,6-dimethylphenyl)methanol
An In-depth Technical Guide to (4-Bromo-2,6-dimethylphenyl)methanol for Advanced Research and Development
Foreword: A Molecule of Strategic Importance
In the landscape of modern synthetic chemistry and drug discovery, the strategic value of a molecule is often defined by its versatility and potential for elaboration. (4-Bromo-2,6-dimethylphenyl)methanol emerges as a key building block, uniquely positioned at the intersection of functionality and reactivity. Its substituted phenyl ring offers a scaffold ripe for modification, while the benzylic alcohol and bromine atom provide orthogonal handles for a diverse array of chemical transformations. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application as a pivotal intermediate in the construction of complex molecular architectures. The protocols and insights herein are curated to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable reagent.
Core Physicochemical & Structural Profile
(4-Bromo-2,6-dimethylphenyl)methanol is a solid organic compound whose utility is underpinned by its specific structural features. The bromine atom, positioned para to the hydroxymethyl group, is a key functional handle for cross-coupling reactions. The two methyl groups flanking the bromine and alcohol functionalities provide steric hindrance that can influence reaction kinetics and selectivity, a feature that can be exploited in synthetic design.
A summary of its core properties is essential for experimental planning and is presented below.
| Property | Value | Source |
| CAS Number | 17100-59-3 | |
| Molecular Formula | C₉H₁₁BrO | |
| Molecular Weight | 215.09 g/mol | |
| IUPAC Name | (4-bromo-2,6-dimethylphenyl)methanol | |
| Canonical SMILES | CC1=CC(=CC(=C1CO)C)Br | |
| Appearance | Off-white to light brown crystalline solid (typical) |
Synthesis and Purification: A Controlled Approach
The synthesis of (4-Bromo-2,6-dimethylphenyl)methanol is most reliably achieved through the reduction of its corresponding aldehyde, 4-bromo-2,6-dimethylbenzaldehyde. This approach is favored due to the high chemoselectivity of modern reducing agents, which can reduce the aldehyde to a primary alcohol without affecting the aryl bromide. Sodium borohydride (NaBH₄) is an exemplary choice for this transformation due to its operational simplicity, mild reaction conditions, and excellent yields.
The causality behind this choice is clear: unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents like methanol or ethanol and does not require strictly anhydrous conditions, making the experimental setup more forgiving and safer for scale-up.
Workflow for Synthesis and Purification
Caption: Synthesis and Purification Workflow.
Experimental Protocol: Synthesis
Materials:
-
4-bromo-2,6-dimethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,6-dimethylbenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add sodium borohydride (0.5 eq) in small portions over 15 minutes, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition is a critical control step to manage the exothermic reaction and prevent side reactions.
-
Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl until the effervescence ceases and the pH is slightly acidic (pH ~6).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. This washing sequence neutralizes any remaining acid and removes water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Experimental Protocol: Purification by Recrystallization
The principle of recrystallization is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it forms pure crystals, leaving impurities behind in the solvent. The choice of solvent is critical; a good solvent will dissolve the compound well when hot but poorly when cold.
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent system (e.g., a mixture of heptane and ethyl acetate) until the solid just dissolves.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
Structural Characterization and Analytical Control
A self-validating protocol demands rigorous characterization of the final compound. A combination of spectroscopic and chromatographic methods should be employed to confirm the structure and assess purity.
Analytical Workflow
Caption: Analytical workflow for compound validation.
-
¹H NMR Spectroscopy: This is the primary tool for structural elucidation. For (4-Bromo-2,6-dimethylphenyl)methanol, the expected spectrum in CDCl₃ would show:
-
A singlet for the two aromatic protons (~7.1-7.3 ppm).
-
A singlet for the benzylic CH₂ protons (~4.7 ppm).
-
A singlet for the two methyl group protons (~2.3 ppm).
-
A broad singlet for the alcohol -OH proton, which can vary in chemical shift.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight. A key feature to look for is the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks [M]+ and [M+2]+ of nearly equal intensity.
-
Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the O-H stretching vibration of the alcohol group.
-
Purity Assessment (HPLC/GC): High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are standard methods for quantifying purity. A well-validated method should demonstrate the final product to be of high purity (typically >95%).
Protocol: Purity Analysis by Gas Chromatography (GC)
GC is well-suited for this analysis due to the compound's expected volatility and thermal stability.
Instrumentation & Conditions:
-
Instrument: GC with FID.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes.
-
-
Sample Preparation: Dissolve the sample in ethyl acetate to a concentration of approximately 1 mg/mL.
Procedure:
-
Prepare a standard solution of the compound at a known concentration.
-
Prepare the sample for analysis at the same approximate concentration.
-
Inject a defined volume (e.g., 1 µL) of the sample solution into the GC.
-
Record the chromatogram.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Reactivity and Strategic Applications in Drug Discovery
The true value of (4-Bromo-2,6-dimethylphenyl)methanol lies in its potential as a versatile intermediate. Its functional groups offer orthogonal reactivity, allowing for sequential and controlled modifications.
Key Reaction Pathways
Caption: Key reaction pathways from the core molecule.
-
Reactions at the Hydroxyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde using mild reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This aldehyde is a gateway to imines, further reductive aminations, or Wittig-type reactions. The alcohol can also participate in ether and ester formation, providing a linkage point for other molecular fragments.
-
Reactions at the Bromine Atom: The aryl bromide is primed for a wide range of palladium-catalyzed cross-coupling reactions. This is arguably its most powerful feature for drug development. For instance, Suzuki coupling with various boronic acids can generate complex biaryl structures, a common motif in pharmacologically active compounds. Similarly, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be used to install diverse functionalities, rapidly building molecular complexity. The use of bromophenol derivatives in the synthesis of enzyme inhibitors highlights the importance of this reactive handle.
-
Application in Drug Discovery: This molecule serves as an excellent starting point for generating libraries of compounds for high-throughput screening. By leveraging the orthogonal reactivity, chemists can systematically vary the substituents at both the benzylic and aromatic positions to explore structure-activity relationships (SAR). For example, its structure is related to intermediates used in the synthesis of dual endothelin receptor antagonists and other complex therapeutic agents.
Safety, Handling, and Storage
While a specific safety data sheet for (4-Bromo-2,6-dimethylphenyl)methanol is not universally available, data from structurally analogous compounds provide a reliable basis for hazard assessment.
-
Hazard Classification (Expected):
-
Acute Toxicity, Oral: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
-
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
Conclusion
(4-Bromo-2,6-dimethylphenyl)methanol is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its well-defined structure, coupled with predictable and versatile reactivity, makes it an invaluable asset for researchers in medicinal chemistry, materials science, and organic synthesis. By understanding its properties, employing robust synthetic and purification protocols, and leveraging its dual reactivity, scientists can efficiently construct novel and complex molecules poised for discovery and application. This guide serves as a foundational resource to facilitate that endeavor with scientific integrity and experimental excellence.
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Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational methods in drug discovery. Pharmacological Reviews, 66(1), 334–395. [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from Department of Chemistry. [Link]
- Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
-
Khan Academy. (2012, August 25). Synthesis of alcohols using Grignard reagents II. YouTube. [Link]
-
Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3144. [Link]
-
Cheméo. (n.d.). Chemical Properties of Pentane, 2-bromo-4-methyl- (CAS 30310-22-6). Retrieved from Cheméo. [Link]
-
Methanex. (n.d.). Methanol? Retrieved from Methanex. [Link]
-
qnawire. (2025, September 20). When cis 1 bromo 2 methylcyclohexane is treated with methanol and heat, four different products are. YouTube. [Link]
-
Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL - health and safety module. Retrieved from Methanol Institute. [Link]
-
State of Michigan. (2014). SAFETY DATA SHEET - Methanol. Retrieved from State of Michigan. [Link]
Methodological & Application
Synthesis of (4-Bromo-2,6-dimethylphenyl)methanol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2,6-dimethylphenyl)methanol, a substituted benzyl alcohol derivative, is a valuable building block in organic synthesis. Its utility is prominent in the development of pharmaceutical intermediates and other complex organic molecules. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, while the ortho-methyl groups provide steric hindrance that can influence the reactivity and conformation of resulting products.
This document provides a comprehensive guide to the synthesis of (4-Bromo-2,6-dimethylphenyl)methanol, focusing on a reliable and scalable laboratory procedure. The primary synthetic route detailed herein is the reduction of the corresponding aldehyde, 4-bromo-2,6-dimethylbenzaldehyde, using sodium borohydride. This method is widely favored for its high yield, mild reaction conditions, and the ready availability of the necessary reagents.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 17100-59-3 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | Off-white to light brown solid | Inferred from similar compounds |
Synthetic Approach: Reduction of 4-Bromo-2,6-dimethylbenzaldehyde
The most direct and efficient method for the synthesis of (4-Bromo-2,6-dimethylphenyl)methanol is the reduction of its parent aldehyde, 4-bromo-2,6-dimethylbenzaldehyde. Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and safety profile compared to more reactive hydrides like lithium aluminum hydride.
The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide during the work-up yields the desired primary alcohol.
Reaction Workflow
Caption: Experimental workflow for the synthesis of (4-Bromo-2,6-dimethylphenyl)methanol.
Detailed Experimental Protocol
This protocol is adapted from a similar, well-established procedure for the reduction of a substituted benzaldehyde.
Materials:
-
4-Bromo-2,6-dimethylbenzaldehyde (C₉H₉BrO, MW: 213.07 g/mol )
-
Sodium borohydride (NaBH₄, MW: 37.83 g/mol )
-
Methanol (CH₃OH) or Ethanol (C₂H₅OH), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (e.g., 230-400 mesh)
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,6-dimethylbenzaldehyde (1.0 eq) in anhydrous methanol or ethanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.0 - 1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of deionized water while cooling the flask in an ice bath.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol/ethanol.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc in hexanes and gradually increasing to 20% EtOAc in hexanes).
-
Alternatively, the crude solid can be purified by recrystallization from a suitable solvent system such as hexanes/ethyl acetate.
-
Characterization of (4-Bromo-2,6-dimethylphenyl)methanol
The structure and purity of the synthesized (4-Bromo-2,6-dimethylphenyl)methanol should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
¹H NMR (in CDCl₃):
-
Aromatic protons: A singlet at approximately 7.1-7.3 ppm (2H). The two aromatic protons are equivalent due to the symmetry of the molecule.
-
Benzylic protons: A singlet at approximately 4.7 ppm (2H, -CH₂OH).
-
Methyl protons: A singlet at approximately 2.3 ppm (6H, -CH₃).
-
Hydroxyl proton: A broad singlet, the chemical shift of which will vary depending on the concentration and solvent, typically between 1.5-2.5 ppm (1H, -OH).
¹³C NMR (in CDCl₃):
-
Aromatic carbons: Signals expected in the range of 120-140 ppm. The carbon bearing the bromine atom (C-Br) would be at the lower end of this range, while the carbons bearing the methyl groups and the carbon attached to the benzylic alcohol would be at the higher end.
-
Benzylic carbon: A signal expected around 65 ppm (-CH₂OH).
-
Methyl carbons: A signal expected around 20 ppm (-CH₃).
Infrared (IR) Spectroscopy:
-
O-H stretch: A broad peak in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the region of 1600-1450 cm⁻¹.
-
C-O stretch: A strong peak in the region of 1000-1100 cm⁻¹.
-
C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium borohydride is a flammable solid and can react with water to produce hydrogen gas, which is flammable. Handle with care and avoid contact with water during storage and handling.
-
4-Bromo-2,6-dimethylbenzaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.
-
Organic solvents such as methanol, ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
References
-
PubChem. (4-Bromo-2,6-dimethylphenyl)methanol. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. 4-Bromo-3,5-dimethylpyrazole-1-methanol. National Institute of Standards and Technology. [Link]
Sources
Application Note: Scalable Synthesis of (4-Bromo-2,6-dimethylphenyl)methanol
Abstract & Utility
(4-Bromo-2,6-dimethylphenyl)methanol (CAS: 17100-59-3) is a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the 2,6-dimethyl "picket fence" , which provides significant steric protection to the benzylic position, improving metabolic stability in final drug candidates. Additionally, the para-bromide serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing late-stage diversification.
This protocol details the chemoselective reduction of 4-bromo-2,6-dimethylbenzoic acid. Unlike standard reductions, this procedure addresses two critical challenges:
-
Steric Hindrance: The ortho-methyl groups impede nucleophilic attack at the carbonyl carbon.
-
Chemoselectivity: Preserving the aryl bromide moiety (avoiding hydrodehalogenation) while fully reducing the carboxylic acid.
Retrosynthetic Logic & Strategy
The synthesis relies on the chemoselective power of Borane-Tetrahydrofuran (BH₃·THF) . While Lithium Aluminum Hydride (LiAlH₄) is a common reducing agent, it poses a high risk of reducing the Ar-Br bond (dehalogenation) and is often too aggressive for this sterically congested substrate, leading to side products.
BH₃ acts as an electrophilic reducing agent. It coordinates to the carbonyl oxygen (Lewis basic site), activating it for hydride transfer. This mechanism is less sensitive to steric bulk than nucleophilic hydride attacks (e.g., NaBH₄) and leaves the aryl halide intact.
Figure 1: Retrosynthetic strategy highlighting the functional group interconversion (FGI) from acid to alcohol.
Safety & Handling (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Pyrophoric | BH₃·THF can ignite on contact with air/moisture. | Use exclusively under Argon/Nitrogen atmosphere. Use oven-dried glassware. |
| Gas Evolution | Reaction generates H₂ gas (flammable). | Vent reaction vessel through an oil bubbler. Ensure good stirring to prevent "hot spots." |
| Toxicity | Aryl bromides are potential irritants/toxicants.[1] | Handle in a fume hood. Wear nitrile gloves and safety goggles. |
| Pressure | Quenching borane complexes is exothermic and gas-generating. | Quench slowly at 0°C. Do not seal the vessel during quench. |
Experimental Protocol
Materials[1][3][4][5][6][7][8][9][10]
-
Starting Material: 4-Bromo-2,6-dimethylbenzoic acid (10.0 mmol, 2.29 g).
-
Reagent: Borane-tetrahydrofuran complex (BH₃[2][3]·THF), 1.0 M solution in THF (15.0 mmol, 15 mL).
-
Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.
-
Quench: Methanol (MeOH), 1M HCl.
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and rubber septum.
-
Flush the system with Argon for 15 minutes.
-
Maintain a positive pressure of Argon throughout the reaction.
Step 2: Substrate Solubilization
-
Charge the RBF with 4-Bromo-2,6-dimethylbenzoic acid (2.29 g, 10 mmol).
-
Add Anhydrous THF (20 mL) via syringe. Stir until the solid is fully dissolved or creates a fine, uniform suspension.
-
Cool the mixture to 0°C using an ice/water bath.
Step 3: Reagent Addition (The Critical Step)
-
Load a dry syringe with BH₃·THF (1.0 M) (15 mL, 1.5 equiv).
-
Dropwise Addition: Add the borane solution slowly over 20 minutes.
-
Observation: Bubbling (H₂) will occur. Control the rate to keep bubbling manageable.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) .
-
Stir at RT for 1 hour.
-
Optimization for Sterics: Due to the 2,6-dimethyl hindrance, conversion may be slow at RT. If TLC shows starting material, heat the mixture to Reflux (66°C) for 2–4 hours.
Step 4: Quenching & Workup
-
Cool the reaction mixture back to 0°C .
-
Careful Quench: Add Methanol (5 mL) dropwise.
-
Note: Vigorous evolution of H₂ and trimethyl borate occurs. This breaks the boron-oxygen bonds.
-
-
Concentrate the mixture under reduced pressure (Rotovap) to remove THF and trimethyl borate.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with:
-
1M HCl (20 mL) – to break any remaining borate complexes.
-
Saturated NaHCO₃ (20 mL) – to neutralize acid.
-
Brine (20 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[4]
Step 5: Purification
-
The crude product is often pure enough (>95%) for subsequent steps.
-
If necessary, purify via Flash Column Chromatography (Silica Gel, Hexanes:EtOAc 80:20).
Process Visualization
Figure 2: Operational workflow for the reduction protocol.
Analytical Data & Characterization
Upon isolation, the product should be a white to off-white solid.
| Technique | Expected Data Parameters | Interpretation |
| Physical State | White crystalline solid | Melting point typically 85–90°C (approx). |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20 (s, 2H) | Ar-H : The two protons are equivalent due to symmetry. |
| δ 4.70 (s, 2H) | CH₂-OH : Benzylic methylene. Shifted upfield slightly due to sterics compared to unsubstituted benzyl alcohol. | |
| δ 2.35 (s, 6H) | Ar-CH₃ : Two methyl groups, equivalent. | |
| δ 1.60 (br s, 1H) | -OH : Hydroxyl proton (shift varies with concentration). | |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~139 (C-OH), 138 (C-Me), 132 (C-H), 120 (C-Br), 60 (CH₂), 19 (CH₃) | Characteristic aryl and benzylic carbon signals. |
| IR Spectroscopy | ~3300 cm⁻¹ (Broad) | O-H stretch (Strong). |
| Absence of ~1690 cm⁻¹ | Disappearance of Carbonyl (C=O) stretch confirms reduction. |
Self-Validation Check:
-
TLC: Run in Hexanes:EtOAc (3:1). The Product (Alcohol) will be more polar (lower Rf) than the starting material (Acid) if the acid doesn't streak. Better check: The Acid usually streaks or stays at baseline; the Alcohol moves to Rf ~0.3–0.4.
-
IR: The complete disappearance of the carbonyl peak is the fastest way to confirm reaction completion before workup.
References
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. (Foundational authority on Borane chemoselectivity).
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
-
Sigma-Aldrich (Merck). (2023). Safety Data Sheet: Borane-tetrahydrofuran complex.
-
PubChem. (2023). Compound Summary: (4-Bromo-2,6-dimethylphenyl)methanol.[5] National Library of Medicine.
Sources
- 1. 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. (4-Bromo-2,6-dimethylphenyl)methanol | C9H11BrO | CID 14680145 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Friedel-Crafts Alkylation with Chloroform for Triarylmethane Synthesis
Executive Summary
The Friedel-Crafts alkylation of aromatic rings using chloroform (
Unlike standard alkylations using alkyl halides (
This guide provides a validated protocol for the synthesis of 4,4',4''-trimethyltriphenylmethane (using toluene) and details the mechanistic causality required to adapt this chemistry to other substituted benzenes.
Mechanistic Insight: The Trifunctional Cascade
The reaction does not proceed in a single concerted step. It is a cascade of three distinct Electrophilic Aromatic Substitutions (EAS). Understanding this cascade is vital for controlling product purity.
The Reaction Pathway[1][2][3][4][5]
-
Activation: The Lewis acid (
) abstracts a chloride from chloroform, generating the highly reactive dichloromethyl cation ( ). -
First Alkylation: Attack by the first aromatic ring yields a dichloromethyl-substituted benzene.
-
Re-Activation & Second Alkylation: The remaining chlorides are sequentially abstracted. The intermediate carbocations (
and ) become progressively stabilized by resonance from the attached aryl rings, making the final substitution thermodynamically favorable but kinetically slower due to steric crowding.
Mechanistic Flowchart
Figure 1: Stepwise electrophilic cascade. Note that the final addition (Inter2 → Product) is often rate-limiting due to steric hindrance, requiring elevated temperatures (reflux).
Critical Process Parameters
To ensure high yield and selectivity for the tri-substituted product, the following parameters must be strictly controlled:
Stoichiometry
The theoretical stoichiometry is 3:1 (Aromatic:Chloroform). However, using a 3:1 ratio often leads to mixtures of diaryl-chlorides and triaryl-methanes.
-
Recommendation: Use the aromatic substrate in large excess (10:1 or as the solvent). This drives the equilibrium toward the tri-substituted product and minimizes polymerization.
Catalyst Selection
-
Aluminum Chloride (
): The gold standard.[1][2] It is a "hard" Lewis acid capable of activating the deactivated intermediate . -
Ferric Chloride (
): Milder. Useful for highly electron-rich substrates (e.g., phenols, anisole) where might cause demethylation or ring opening.
Moisture Control
reacts violently with water to produce-
Requirement: All glassware must be flame-dried or oven-dried. Chloroform should be dried over
or molecular sieves.
Validated Protocol: Synthesis of 4,4',4''-Trimethyltriphenylmethane
This protocol uses Toluene as the substrate. Toluene is activated relative to benzene, allowing for a cleaner reaction at moderate temperatures.
Target: 4,4',4''-Trimethyltriphenylmethane Scale: 50 mmol (based on Chloroform)
Reagents
-
Toluene (Dry): 50 mL (Excess, acts as solvent)
-
Chloroform (Dry): 4.0 mL (50 mmol)
-
Aluminum Chloride (Anhydrous): 8.0 g (60 mmol)
-
Quenching: 1M HCl (100 mL), Ice (200 g)
Experimental Workflow
Figure 2: Operational workflow for TRAM synthesis. Red nodes indicate high-risk steps requiring PPE.
Detailed Steps
-
Preparation: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Top the funnel with a calcium chloride drying tube.
-
Charging: Add dry Toluene (50 mL) to the flask. Cool the system to 0°C using an ice bath.
-
Catalyst Activation: Carefully add anhydrous
(8.0 g) in small portions. Note: The mixture may turn slightly yellow/orange. -
Addition: Mix Chloroform (4.0 mL) with 10 mL of Toluene in the addition funnel. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Observation: Evolution of HCl gas (white fumes) will occur. Ensure good ventilation.
-
-
Reaction: Once addition is complete, remove the ice bath. Attach a reflux condenser.[3] Heat the mixture to a gentle reflux (~110°C bath temp) for 1 hour. The solution will darken significantly (deep red/brown) due to the formation of the carbocation complex.
-
Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into a beaker containing 200g crushed ice and 100mL 1M HCl. Stir vigorously to hydrolyze aluminum salts.
-
Workup: Transfer to a separatory funnel. Separate the organic layer.[3] Extract the aqueous layer once with toluene (20 mL). Combine organics and wash with water (2x50 mL), saturated
(to remove acid traces), and brine. Dry over anhydrous . -
Purification: Evaporate the excess toluene under reduced pressure (Rotovap). The resulting solid/oil is the crude triarylmethane. Recrystallize from hot ethanol or benzene/ethanol mix to obtain pure crystals.
Substrate Scope & Limitations
The success of this reaction relies heavily on the electronic nature of the benzene ring.
| Substrate | Electronic Effect | Reactivity | Expected Outcome | Notes |
| Toluene | EDG (Weak) | High | Excellent | Forms predominantly para-substituted isomer due to sterics. |
| Benzene | Neutral | Moderate | Good | Requires harsher conditions (longer reflux) than toluene. |
| Anisole | EDG (Strong) | Very High | Variable | Can form complexes with |
| Chlorobenzene | EWG (Weak) | Low | Poor/Fair | Deactivated ring. Requires high temp and excess catalyst. |
| Nitrobenzene | EWG (Strong) | Inert | No Reaction | Used often as a solvent for FC reactions because it does not react. |
Key Constraint: Highly deactivated rings (Nitro, Cyano, Sulfonyl) will not undergo Friedel-Crafts alkylation.[4]
Troubleshooting & Optimization
-
Problem: Low Yield / Incomplete Reaction
-
Cause: Catalyst deactivation by moisture.
-
Fix: Use fresh
(should be yellow/grey powder, not white clumps). Ensure system is closed to atmosphere.
-
-
Problem: Tar/Polymer Formation
-
Cause: Localized high concentration of chloroform or excessive heat.
-
Fix: Improve stirring; add chloroform more slowly; dilute chloroform with the aromatic solvent before addition.
-
-
Problem: Colored Impurities
-
Cause: Trityl cations are intensely colored (halochromism).
-
Fix: Ensure thorough washing with
and Recrystallization. The final product should be white/colorless (though some derivatives are dyes).
-
References
-
Friedel-Crafts Alkyl
- Source: Master Organic Chemistry
-
Link:
-
Triphenylmethane Synthesis Procedure
- Source: Organic Syntheses, Coll. Vol. 1, p.548 (1941)
-
Link:
-
Lewis Acid C
- Source: Chemistry LibreTexts
-
Link:
-
Safety D
- Source: PubChem
-
Link:
Sources
Application and Protocol for the Selective Reduction of 4-bromo-2,6-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the selective reduction of 4-bromo-2,6-dimethylbenzaldehyde to its corresponding primary alcohol, (4-bromo-2,6-dimethylphenyl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The protocols and scientific rationale presented herein are designed to ensure a high-yielding, efficient, and safe laboratory execution.
Introduction: Navigating Steric Hindrance in Hydride Reductions
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Among the plethora of reducing agents available, sodium borohydride (NaBH₄) stands out for its operational simplicity, selectivity, and favorable safety profile, especially in comparison to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[1][2]
The subject of this protocol, 4-bromo-2,6-dimethylbenzaldehyde, presents a unique challenge due to the steric hindrance imposed by the two methyl groups positioned ortho to the aldehyde functionality. This steric congestion can significantly influence the rate of reaction by impeding the approach of the hydride nucleophile to the carbonyl carbon. Therefore, a carefully optimized protocol is necessary to achieve a complete and clean conversion.
This application note will delve into the mechanistic underpinnings of the sodium borohydride reduction, provide a detailed, step-by-step protocol for the reduction of 4-bromo-2,6-dimethylbenzaldehyde, and outline rigorous purification and characterization methods for the resulting alcohol.
Mechanistic Insights: The Nuances of Hydride Transfer
The reduction of an aldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[3][4] The reaction can be conceptually broken down into two main stages:
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as the source of the hydride. The hydride attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. In protic solvents like methanol, the solvent can assist in activating the carbonyl group through hydrogen bonding.[5]
-
Protonation: The resulting alkoxide is then protonated, typically by the solvent (e.g., methanol) or during an aqueous workup, to yield the final primary alcohol.[3][6]
The presence of the ortho-methyl groups in 4-bromo-2,6-dimethylbenzaldehyde sterically shields the carbonyl carbon, potentially slowing down the rate of hydride attack compared to unhindered benzaldehydes. However, the reaction can still proceed efficiently under appropriate conditions, often requiring slightly longer reaction times or gentle heating to overcome the steric barrier.
Experimental Protocol
This protocol is designed for the safe and efficient reduction of 4-bromo-2,6-dimethylbenzaldehyde on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-bromo-2,6-dimethylbenzaldehyde | ≥98% | Commercially Available | Handle in a well-ventilated area. |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available | Moisture-sensitive. Handle with care. |
| Methanol (MeOH) | Anhydrous | Commercially Available | Use in a fume hood. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | Flammable. |
| Hexane | ACS Grade | Commercially Available | Flammable. |
| Deionized Water | N/A | Laboratory Supply | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile or neoprene are suitable).[7]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood.
-
Sodium Borohydride Handling: Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Avoid contact with moisture and incompatible materials. In case of fire, use a dry chemical extinguisher. Do not use water.[8]
-
Methanol: Methanol is toxic and flammable. Avoid inhalation and skin contact.[7]
-
Solvent Handling: Ethyl acetate and hexane are flammable. Keep away from ignition sources.
Reaction Workflow Diagram
Caption: Experimental workflow for the reduction of 4-bromo-2,6-dimethylbenzaldehyde.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2,6-dimethylbenzaldehyde (2.13 g, 10.0 mmol).
-
Add anhydrous methanol (30 mL) and stir until the aldehyde is completely dissolved.
-
Cool the flask in an ice-water bath to 0 °C.
-
-
Reduction:
-
While stirring at 0 °C, slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) in small portions over 10-15 minutes. Caution: Addition may cause gas evolution (hydrogen). Ensure adequate ventilation.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.
-
-
Reaction Monitoring (TLC):
-
Prepare a TLC chamber with a suitable eluent system (e.g., 20% ethyl acetate in hexane).
-
Spot a TLC plate with the starting material (a small amount dissolved in ethyl acetate) and the reaction mixture.
-
Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the starting aldehyde has disappeared and a new, more polar spot (lower Rf value) corresponding to the product alcohol is observed.
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by slowly adding deionized water (20 mL) at 0 °C.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Transfer the resulting aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) and then with saturated sodium bicarbonate solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude (4-bromo-2,6-dimethylphenyl)methanol can be purified by either recrystallization or column chromatography.
Method A: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or toluene/hexane.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Method B: Flash Column Chromatography
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified alcohol.
Data and Expected Results
| Parameter | Value |
| Molecular Formula of Product | C₉H₁₁BrO |
| Molecular Weight of Product | 215.09 g/mol [9] |
| Physical Appearance of Product | White to off-white solid |
| Expected Yield | 85-95% |
| TLC Rf (20% EtOAc/Hexane) | Aldehyde: ~0.6, Alcohol: ~0.3 |
Characterization
The identity and purity of the final product, (4-bromo-2,6-dimethylphenyl)methanol, should be confirmed by standard analytical techniques such as:
-
¹H NMR: To confirm the structure and purity.
-
¹³C NMR: To further confirm the structure.
-
FT-IR: To observe the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the alcohol O-H stretch (~3300 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature or gently warm to 40 °C. |
| Deactivated sodium borohydride. | Use a fresh bottle of sodium borohydride. | |
| Low yield | Incomplete extraction. | Perform additional extractions with ethyl acetate. |
| Loss during purification. | Optimize recrystallization solvent system or column chromatography conditions. | |
| Product is an oil and does not crystallize | Impurities are present. | Purify by column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent. | Experiment with different solvent systems (e.g., toluene/hexane, diethyl ether/hexane). |
Conclusion
This application note provides a detailed and robust protocol for the reduction of the sterically hindered 4-bromo-2,6-dimethylbenzaldehyde to (4-bromo-2,6-dimethylphenyl)methanol using sodium borohydride. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can consistently obtain high yields of the desired product. The mechanistic insights and troubleshooting guide further support the successful implementation of this important synthetic transformation.
References
-
Chemistry LibreTexts. (2023, January 22). Reduction of Carbonyls to Alcohols Using Metal Hydrides. Retrieved from [Link]
-
Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]
-
PubChem. (n.d.). (4-Bromo-2,6-dimethylphenyl)methanol. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2,6-dimethylbenzaldehyde. Retrieved from [Link]
-
UC Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
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Scribd. (n.d.). Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone. Retrieved from [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Total Organic Chemistry. (2020, June 25). Hydride Reductions of Carbonyls | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
Catalyst University. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems) [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Catalyst University. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems) [Video]. YouTube. Retrieved from [Link]
-
Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]
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Application Notes and Protocols for (4-Bromo-2,6-dimethylphenyl)methanol in Pharmaceutical Synthesis
Introduction: A Versatile and Sterically Influenced Intermediate
(4-Bromo-2,6-dimethylphenyl)methanol is a key pharmaceutical intermediate whose utility is defined by its unique structural features: a reactive brominated aromatic ring, a versatile benzylic alcohol functional group, and sterically demanding ortho-dimethyl substituents.[1] This combination makes it a valuable building block for the synthesis of complex molecular architectures found in a variety of bioactive compounds. The bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions. The methanol moiety can be readily oxidized to the corresponding aldehyde for further elaboration or converted into an ether, providing a linker to other molecular fragments.
The presence of the two methyl groups ortho to the bromomethyl group introduces significant steric hindrance. This steric influence is a critical consideration in reaction design, as it can modulate reactivity, influence regioselectivity, and may necessitate the use of specialized catalysts or more forcing reaction conditions compared to less hindered analogues.[2] Understanding and leveraging these steric and electronic properties are paramount for the successful application of this intermediate in drug discovery and development. These application notes provide detailed protocols for the synthesis, functionalization, and analysis of (4-Bromo-2,6-dimethylphenyl)methanol, with a focus on the practical considerations for its use in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4-Bromo-2,6-dimethylphenyl)methanol is essential for its proper handling, storage, and use in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO | PubChem[1] |
| Molecular Weight | 215.09 g/mol | PubChem[1] |
| IUPAC Name | (4-bromo-2,6-dimethylphenyl)methanol | PubChem[1] |
| CAS Number | 17100-59-3 | PubChem[1] |
| Appearance | White to off-white crystalline solid | (Typical) |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, and other common organic solvents. Insoluble in water. | General knowledge |
General Workflow for API Synthesis
The strategic position of the bromo and methanol functionalities allows for a divergent approach to the synthesis of complex pharmaceutical targets. A typical workflow involves the initial functionalization of either the bromine atom or the alcohol, followed by subsequent chemical transformations.
Caption: General workflow illustrating the divergent synthetic pathways from (4-Bromo-2,6-dimethylphenyl)methanol to a final API.
Protocols and Methodologies
Synthesis of (4-Bromo-2,6-dimethylphenyl)methanol
While commercially available, an in-house synthesis can be achieved via the reduction of 4-bromo-2,6-dimethylbenzoic acid. This method is generally high-yielding and provides a straightforward route to the desired alcohol.
Protocol: Reduction of 4-Bromo-2,6-dimethylbenzoic Acid
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent to prevent quenching of the reactive hydride. The steric hindrance around the carboxylic acid is not a significant impediment for this small and highly reactive reagent.
-
Materials:
-
4-Bromo-2,6-dimethylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 4-bromo-2,6-dimethylbenzoic acid (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 30 minutes, during which a granular precipitate should form.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washes, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude material by column chromatography on silica gel or by recrystallization to yield (4-Bromo-2,6-dimethylphenyl)methanol as a white solid.
-
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The ortho-dimethyl substitution on (4-Bromo-2,6-dimethylphenyl)methanol presents a steric challenge that can be overcome with the appropriate choice of catalyst, ligand, and reaction conditions.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Rationale: The steric hindrance from the two ortho-methyl groups can slow down the oxidative addition of the palladium(0) catalyst to the aryl bromide.[2] To overcome this, a bulky and electron-rich phosphine ligand, such as SPhos or XPhos, is often employed. These ligands promote the formation of a monoligated palladium(0) species, which is less sterically encumbered and more reactive in the oxidative addition step. A moderately strong base like potassium phosphate is used to facilitate the transmetalation step without causing degradation of sensitive functional groups.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Materials:
-
(4-Bromo-2,6-dimethylphenyl)methanol
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)
-
Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor
-
-
Procedure:
-
To a Schlenk flask or microwave vial, add (4-Bromo-2,6-dimethylphenyl)methanol (1.0 equivalent), the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C (or use microwave irradiation) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
-
Oxidation to the Aldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde is a crucial transformation, providing an electrophilic handle for subsequent reactions. A TEMPO-catalyzed oxidation offers a mild and efficient method.
Protocol: TEMPO-Catalyzed Oxidation
-
Rationale: The TEMPO/bleach system is a mild and selective method for the oxidation of primary alcohols to aldehydes.[3] The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by the stoichiometric oxidant, sodium hypochlorite (bleach). A phase-transfer catalyst is not typically necessary but can accelerate the reaction. The reaction is buffered with sodium bicarbonate to maintain a slightly basic pH, which is optimal for the catalytic cycle and minimizes side reactions.
-
Materials:
-
(4-Bromo-2,6-dimethylphenyl)methanol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (1-5 mol%)
-
Aqueous sodium hypochlorite (NaOCl, bleach, ~10-15%) (1.1 equivalents)
-
Potassium bromide (KBr) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Separatory funnel, ice bath, magnetic stirrer
-
-
Procedure:
-
Dissolve (4-Bromo-2,6-dimethylphenyl)methanol (1.0 equivalent) in DCM in a round-bottom flask.
-
Add a catalytic amount of TEMPO and KBr.
-
Cool the mixture to 0 °C in an ice bath and add saturated aqueous NaHCO₃.
-
Add the aqueous NaOCl solution dropwise with vigorous stirring, maintaining the temperature below 5 °C.
-
Stir at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-bromo-2,6-dimethylbenzaldehyde.
-
Williamson Ether Synthesis
The conversion of the benzylic alcohol to an ether introduces a flexible linker, which is a common strategy in medicinal chemistry to modulate physicochemical properties and explore structure-activity relationships.
Protocol: Williamson Ether Synthesis
-
Rationale: The Williamson ether synthesis is a classic Sₙ2 reaction between an alkoxide and an alkyl halide.[4][5] A strong base, such as sodium hydride (NaH), is required to deprotonate the sterically hindered benzylic alcohol to form the corresponding nucleophilic alkoxide. The reaction is best performed with a reactive primary alkyl halide to minimize competing elimination reactions.
-
Materials:
-
(4-Bromo-2,6-dimethylphenyl)methanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or THF
-
Primary alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
To a suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of (4-Bromo-2,6-dimethylphenyl)methanol (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analytical Quality Control
Rigorous analytical characterization is crucial to ensure the purity and identity of (4-Bromo-2,6-dimethylphenyl)methanol and its derivatives.
High-Performance Liquid Chromatography (HPLC)
-
Rationale: Reversed-phase HPLC is a versatile and robust technique for assessing the purity of aromatic compounds. A C18 column provides good retention and separation based on hydrophobicity. A mobile phase gradient of water and acetonitrile allows for the elution of compounds with a wide range of polarities. UV detection is suitable for aromatic compounds.
-
Representative Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC-MS is well-suited for the analysis of volatile and thermally stable compounds like (4-Bromo-2,6-dimethylphenyl)methanol. It provides information on both the retention time (for purity assessment) and the mass spectrum (for structural confirmation). A non-polar capillary column is typically used for the separation of such aromatic compounds.
-
Representative Method:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min
-
Injector Temperature: 250-280 °C
-
Oven Program: Start at a lower temperature (e.g., 80-100 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-450.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of (4-Bromo-2,6-dimethylphenyl)methanol and its derivatives. The chemical shifts, coupling constants, and integration values provide detailed information about the molecular structure.
-
Expected ¹H NMR (CDCl₃, 400 MHz) Data for (4-Bromo-2,6-dimethylphenyl)methanol:
-
~7.1-7.3 ppm (s, 2H): Aromatic protons. The singlet is due to the symmetrical substitution pattern.
-
~4.6-4.8 ppm (s, 2H): Methylene protons (-CH₂OH).
-
~2.3-2.5 ppm (s, 6H): Methyl protons (Ar-CH₃).
-
~1.5-2.0 ppm (br s, 1H): Hydroxyl proton (-OH). This peak can be broad and its chemical shift is variable.
-
-
Expected ¹³C NMR (CDCl₃, 100 MHz) Data for (4-Bromo-2,6-dimethylphenyl)methanol:
-
~138-140 ppm: Aromatic quaternary carbons attached to the methyl groups.
-
~135-137 ppm: Aromatic quaternary carbon attached to the bromomethyl group.
-
~130-132 ppm: Aromatic CH carbons.
-
~120-122 ppm: Aromatic quaternary carbon attached to the bromine atom.
-
~63-65 ppm: Methylene carbon (-CH₂OH).
-
~20-22 ppm: Methyl carbons (Ar-CH₃).
-
Safety and Handling
(4-Bromo-2,6-dimethylphenyl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory tract, and may be harmful if swallowed. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
When working with organometallic reagents such as LiAlH₄ and palladium catalysts, it is crucial to follow established safety protocols for handling air- and moisture-sensitive and potentially pyrophoric or toxic materials.[6] All reactions should be conducted under an inert atmosphere.
References
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Yang, Q. (2022, May 10). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Spring 2022 P2SAC Conference. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14680145, (4-Bromo-2,6-dimethylphenyl)methanol. Retrieved from [Link]
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Eckel, W. P. (2015). Making sense of nontarget compound data from GC-MS library searches. ResearchGate. [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Amatore, C., et al. (2007). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. [Link]
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Studies on Suzuki Coupling Reactions of Large Sterically Hindered Substrates. (n.d.). ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
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ACS Publications. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
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PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
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TEMPO-Mediated Oxidations. (n.d.). Retrieved from [Link]
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Wiley Science Solutions. (n.d.). Food, Flavors, Fragrances, and Related Compounds: GC-MS Library. [Link]
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The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
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Purdue Engineering. (2022, May 10). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
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PubMed. (2003, February 21). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
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ResearchGate. (n.d.). 13C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]
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ACS Publications. (n.d.). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. [Link]
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International Journal of Pharmaceutical Investigation. (n.d.). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. [Link]
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RSC Publishing. (n.d.). A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives. [Link]
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PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-4'-methylbenzoin. [Link]
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MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
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NCERT. (n.d.). Alcohols, Phenols and Ethers. [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
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PMC - NIH. (n.d.). Comparative Analysis of Mass Spectral Matching-based Compound Identification in Gas Chromatography Mass Spectrometry. [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (n.d.). Retrieved from [Link]
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International Chemical Congress of Pacific Basin Societies. (2021). Aryl phenothiazine derivatives through nucleophilic aromatic substitution toward polyfluoroarenes. [Link]
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ResearchGate. (n.d.). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. [Link]
-
Chemistry Stack Exchange. (2021, April 16). Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. [Link]
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Application Notes and Protocols for the Synthesis of Novel Derivatives from (4-Bromo-2,6-dimethylphenyl)methanol
Abstract
This comprehensive guide details the synthesis of novel ether, ester, and biaryl derivatives commencing from the sterically hindered aryl halide, (4-Bromo-2,6-dimethylphenyl)methanol. The protocols herein are tailored for researchers, medicinal chemists, and professionals in drug development, providing not just procedural steps but also the underlying chemical rationale. The inherent steric hindrance imposed by the ortho-methyl groups and the dual reactivity of the benzylic alcohol and the aryl bromide functionalities make this starting material a versatile yet challenging scaffold. This document provides robust, validated protocols for Williamson ether synthesis, Steglich esterification, and Suzuki-Miyaura cross-coupling, enabling the generation of diverse chemical entities for screening and lead optimization.
Introduction: The Strategic Value of the 4-Bromo-2,6-dimethylphenyl Scaffold
The 4-bromo-2,6-dimethylphenyl moiety is a key building block in medicinal chemistry. The 2,6-dimethyl substitution pattern imparts a fixed, perpendicular orientation of the phenyl ring relative to attached functionalities, a conformational constraint that can be highly advantageous in optimizing drug-receptor interactions. Furthermore, the presence of a bromine atom provides a reactive handle for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of analog libraries. The benzylic alcohol offers a primary site for derivatization to introduce a variety of functional groups, influencing polarity, solubility, and metabolic stability. This guide provides detailed methodologies to exploit this scaffold's synthetic potential.
Reaction Pathways Overview
The synthetic routes detailed in this application note focus on three key transformations of (4-Bromo-2,6-dimethylphenyl)methanol, targeting the synthesis of ethers, esters, and biaryl compounds.
Application Notes and Protocols for Solvolysis Reactions of Brominated Compounds in Methanol
Introduction: The Significance of Solvolysis in Organic Synthesis and Drug Development
Solvolysis, a nucleophilic substitution or elimination reaction where the solvent acts as the nucleophile, is a fundamental concept in organic chemistry with profound implications for synthetic strategies and the development of new chemical entities.[1] In the context of brominated compounds, methanolysis—a specific type of solvolysis using methanol as the solvent—provides a versatile pathway for introducing methoxy groups into a molecule, a common structural motif in many pharmaceutical agents. Understanding the nuances of these reactions, including their mechanisms, kinetics, and the factors that govern their outcomes, is paramount for researchers in organic synthesis and drug development.
This comprehensive guide delves into the theoretical underpinnings and practical applications of the solvolysis of brominated compounds in methanol. We will explore the mechanistic dichotomy between SN1 and SN2 pathways, dissect the key parameters that influence reaction rates and product distributions, and provide detailed, field-proven protocols for conducting and analyzing these reactions in a laboratory setting.
Mechanistic Insights: The SN1 and SN2 Pathways in Methanolysis
The solvolysis of brominated alkanes in methanol can proceed through two primary mechanistic pathways: unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2). The predominant mechanism is dictated by the structure of the alkyl bromide.
The SN1 Pathway: A Stepwise Mechanism
The SN1 reaction is a multi-step process that is characteristic of tertiary and, to a lesser extent, secondary alkyl bromides.[2][3] The polar protic nature of methanol facilitates this pathway by stabilizing the charged intermediates.[4]
The mechanism proceeds as follows:
-
Ionization: The carbon-bromine bond heterolytically cleaves in the rate-determining step to form a planar carbocation intermediate and a bromide ion.[1][5] The stability of the carbocation is a crucial factor, with tertiary carbocations being the most stable due to hyperconjugation and inductive effects.[6]
-
Nucleophilic Attack: A molecule of methanol, acting as a weak nucleophile, attacks the electrophilic carbocation.[2][4] This can occur from either face of the planar carbocation, leading to a mixture of stereoisomers if the starting material is chiral.[3]
-
Deprotonation: A second molecule of methanol acts as a base to deprotonate the oxonium ion, yielding the final ether product and a protonated methanol molecule.[2]
Caption: The SN1 mechanism for the solvolysis of a brominated compound in methanol.
A critical consideration in SN1 reactions is the potential for carbocation rearrangements.[6] If a more stable carbocation can be formed through a hydride or alkyl shift, this rearrangement will occur before nucleophilic attack, leading to a constitutional isomer of the expected product.
The SN2 Pathway: A Concerted Mechanism
The SN2 reaction is a single-step, concerted process that is favored by primary and methyl bromides.[7] In this mechanism, the nucleophile (methanol) attacks the carbon atom bearing the bromine from the backside, simultaneously displacing the bromide leaving group.
This backside attack results in an inversion of stereochemistry at the reaction center. The transition state involves a pentacoordinate carbon atom where the nucleophile and the leaving group are partially bonded.
Caption: The SN2 mechanism for the solvolysis of a brominated compound in methanol.
Factors Influencing the Solvolysis of Brominated Compounds in Methanol
Several key factors dictate the rate and outcome of methanolysis reactions. A thorough understanding of these allows for the rational design of experiments and the optimization of reaction conditions.
| Factor | Influence on SN1 Reactions | Influence on SN2 Reactions | Rationale |
| Substrate Structure | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary | The stability of the carbocation intermediate is paramount for SN1 reactions. Steric hindrance around the reaction center disfavors the backside attack required for SN2. |
| Solvent Polarity | Increased rate with increasing polarity | Generally favored by polar aprotic solvents, but can occur in polar protic solvents. | Polar protic solvents like methanol stabilize the carbocation intermediate and the leaving group in SN1 reactions.[1][8] |
| Leaving Group Ability | Good leaving groups accelerate the reaction. | Good leaving groups accelerate the reaction. | The C-Br bond is broken in the rate-determining step of both mechanisms. Weaker bases are better leaving groups. |
| Temperature | Increased temperature increases the reaction rate. | Increased temperature increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |
| Presence of Water | Can act as a competing nucleophile. | Can act as a competing nucleophile. | The presence of water in the methanol can lead to the formation of alcohol byproducts. The rate of solvolysis of t-butyl bromide is significantly faster in 50% aqueous ethanol than in ethanol alone.[9] |
Experimental Protocols
The following protocols provide a framework for studying the kinetics and products of the solvolysis of brominated compounds in methanol.
Protocol 1: Kinetic Analysis of the Solvolysis of a Tertiary Bromide via Titration
This protocol is designed to determine the rate constant for the SN1 solvolysis of a tertiary alkyl bromide, such as tert-butyl bromide, by monitoring the production of hydrobromic acid (HBr).
Materials:
-
tert-Butyl bromide
-
Anhydrous methanol
-
0.01 M Sodium hydroxide (NaOH) solution, standardized
-
Phenolphthalein indicator solution
-
Acetone (for quenching)
-
Ice bath
-
Thermostated water bath
-
Conical flasks (100 mL)
-
Pipettes and burette
Procedure:
-
Reaction Setup: Prepare a stock solution of the tertiary bromide in methanol (e.g., 0.1 M). Place a known volume of this solution in a sealed container and immerse it in a thermostated water bath set to the desired reaction temperature (e.g., 25 °C).
-
Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 5.0 mL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a conical flask containing cold acetone to stop the reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized 0.01 M NaOH solution until a faint pink endpoint is reached and persists for at least 30 seconds. Record the volume of NaOH used.
-
Data Analysis: The concentration of HBr produced at each time point is proportional to the amount of alkyl bromide that has reacted. The concentration of the remaining alkyl bromide, [R-Br]t, can be calculated. Plot ln([R-Br]t) versus time. For a first-order reaction, this plot should yield a straight line with a slope of -k, where k is the rate constant.[10]
Protocol 2: Kinetic Analysis via Conductometry
This method offers a continuous and non-invasive way to monitor the progress of the solvolysis reaction by measuring the change in conductivity of the solution as ionic products (H+ and Br-) are formed.[11]
Materials:
-
Alkyl bromide
-
Anhydrous methanol
-
Conductivity meter with a probe
-
Thermostated reaction vessel
-
Magnetic stirrer
Procedure:
-
Calibration: Calibrate the conductivity meter according to the manufacturer's instructions.
-
Reaction Setup: Place a known volume of anhydrous methanol in the thermostated reaction vessel. Allow the solvent to reach thermal equilibrium.
-
Initiation: Add a small, known amount of the alkyl bromide to the methanol with stirring to initiate the reaction.
-
Data Acquisition: Immediately begin recording the conductivity of the solution as a function of time.
-
Data Analysis: The increase in conductivity is proportional to the concentration of the ionic products. The rate constant can be determined by fitting the conductivity versus time data to an appropriate integrated rate law.
Protocol 3: Product Identification using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is essential for identifying the products of the solvolysis reaction, including the expected ether and any potential elimination or rearrangement products.
Materials:
-
Reaction mixture from a completed solvolysis reaction
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable extraction solvent)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Workup: Once the solvolysis reaction is complete, quench it with water.
-
Extraction: Extract the organic products with dichloromethane.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Inject a sample of the dried organic layer into the GC-MS.
-
Data Interpretation: Identify the components of the mixture by comparing their retention times and mass spectra to known standards or spectral libraries.[12]
Data Visualization and Interpretation
Caption: A generalized experimental workflow for studying the solvolysis of brominated compounds.
Conclusion and Future Directions
The solvolysis of brominated compounds in methanol is a cornerstone of synthetic organic chemistry. By carefully considering the substrate structure, reaction conditions, and potential mechanistic pathways, researchers can effectively control the outcome of these reactions. The protocols outlined in this guide provide a robust framework for investigating the kinetics and product profiles of methanolysis reactions, enabling a deeper understanding of their underlying principles. Future research in this area may focus on the development of catalytic systems to enhance reaction rates and selectivity, as well as the application of these reactions in the synthesis of increasingly complex and biologically active molecules.
References
-
Solvolysis - SN1 Reaction Mechanism - Stereochemistry. (2016, December 27). YouTube. Retrieved from [Link]
-
Solvolysis Reactions With Stereochemistry - SN1 Mechanism. (2023, March 1). YouTube. Retrieved from [Link]
-
7.1: Solvolysis of Tertiary and Secondary Haloalkanes. (2015, July 9). Chemistry LibreTexts. Retrieved from [Link]
-
Solvolysis in Chemistry: Definition, Mechanism & Examples. Vedantu. Retrieved from [Link]
-
SN1 solvolysis reactions. (2019, July 19). YouTube. Retrieved from [Link]
-
The SN1 Reaction Mechanism. (2025, July 3). Master Organic Chemistry. Retrieved from [Link]
-
Solvolysis Reactions With Stereochemistry - SN1 Mechanism | Summary and Q&A. (2023, March 1). Glasp. Retrieved from [Link]
-
Alkyl Halides and Nucleophilic Substitution. Chapter 7. Retrieved from [Link]
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017, January 13). YouTube. Retrieved from [Link]
-
Experiment 8 — Kinetics of SN1 Solvolysis. Swarthmore College. Retrieved from [Link]
-
Study of the Kinetics of an SN1 Reaction by Conductivity Measurement. (2025, August 6). ResearchGate. Retrieved from [Link]
-
tert-Butyl Chloride Solvolysis: SN1 Kinetics Lab. Studylib. Retrieved from [Link]
-
Methods for the Determination of Phenolic Brominated Flame Retardants, and By-Products, Formulation Intermediates and Decomposition Products of Brominated Flame Retardants in Water. (2009, January 16). PubMed. Retrieved from [Link]
-
Rate of solvolysis of t-halide Me_(3)CBr is found to be 3xx10^(-4) times faster in 50% aq ethano... (2022, February 5). YouTube. Retrieved from [Link]
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- 12. Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Gateway: Purifying (4-Bromo-2,6-dimethylphenyl)methanol
Welcome to the technical support center for the purification of (4-bromo-2,6-dimethylphenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested methods for achieving high purity. We will move beyond simple protocols to address the causal logic behind experimental choices, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Initial Assessment: Understanding Your Sample
Before attempting any purification, a clear understanding of the compound's properties and potential impurities is critical. This section addresses the most frequently asked preliminary questions.
Q1: What are the key physical properties of (4-Bromo-2,6-dimethylphenyl)methanol that influence purification?
Understanding the physical properties is the foundation of designing a purification strategy. The polarity, introduced by the hydroxyl (-OH) group, and the nonpolar character of the brominated dimethylphenyl ring create a molecule of intermediate polarity.
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₁₁BrO | --- |
| Molecular Weight | 215.09 g/mol [1][2] | Important for characterization (e.g., mass spectrometry). |
| Appearance | Likely a white to off-white solid | Visual cue for purity. Coloration may suggest impurities. |
| Polarity | Intermediate | Influences choice of solvents for both recrystallization and chromatography. The alcohol group allows for hydrogen bonding. |
| Solubility | Generally soluble in polar organic solvents (e.g., Ethanol, Ethyl Acetate, Acetone) and sparingly soluble in nonpolar solvents (e.g., Hexane).[3] | This differential solubility is the key principle exploited in recrystallization. |
Q2: My crude material is a dark oil/discolored solid. What are the likely impurities from its synthesis?
The nature of impurities is directly tied to the synthetic route used. A common synthesis involves the Grignard reaction between a 4-bromo-2,6-dimethylphenylmagnesium halide and formaldehyde, or the reduction of 4-bromo-2,6-dimethylbenzaldehyde.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as 4-bromo-2,6-dimethylbenzaldehyde (more polar) or 1,4-dibromo-2,6-dimethylbenzene.
-
Wurtz Coupling Products: If a Grignard reaction was used, formation of a biphenyl impurity can occur, which is typically nonpolar.[4]
-
Oxidation Products: The target benzylic alcohol can be sensitive to air oxidation, especially under non-inert conditions, leading to the formation of the corresponding aldehyde (4-bromo-2,6-dimethylbenzaldehyde).
-
Solvent Residues: Residual high-boiling point solvents like DMF or DMSO from the reaction can be present.[5][6]
-
Grignard-Related Byproducts: Grignard reagents can react with moisture or air, which can introduce side products.[7]
Purification Strategy Selection
The choice between recrystallization and chromatography depends on the purity of your crude material and the nature of the impurities.
Caption: Decision workflow for selecting a purification method.
-
Recrystallization is the preferred first choice if your material is substantially pure (>90%) and solid. It is faster, more scalable, and uses less solvent than chromatography.
-
Flash Column Chromatography is necessary when dealing with complex mixtures, oily products, or impurities that have very similar polarity to the desired compound.[8]
Troubleshooting Guide: Recrystallization
Q3: I'm getting a very low yield (<50%) after recrystallization. What's going wrong?
This is a common issue and usually points to a suboptimal solvent choice or procedural error.[9]
Possible Causes & Solutions:
-
Too Much Solvent: The most frequent cause of low yield is using an excessive amount of solvent to dissolve the crude product.[9]
-
Solution: Use the absolute minimum amount of hot solvent to fully dissolve your compound. Add the solvent in small portions to the heated crude material until it just dissolves.
-
-
Inappropriate Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Solution: Perform a solvent screen (see SOP 5.1). Good candidates for this compound include ethanol/water, acetone/hexane, or toluene.
-
-
Cooling Too Rapidly: Crash cooling can trap impurities and lead to the formation of fine needles that are difficult to filter.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Only after it has reached room temperature and crystal growth has ceased should you place it in an ice bath to maximize recovery.[10]
-
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step, significant product loss can occur.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. You can do this by passing some hot, pure solvent through it just before filtering your solution.[11]
-
Q4: My compound is "oiling out" instead of forming crystals. How do I fix this?
"Oiling out" occurs when the saturated solution cools to a temperature below the compound's melting point before crystallization begins. The compound separates as a liquid phase (an oil) instead of a solid crystal lattice.
Solutions:
-
Use More Solvent: The oil may be supersaturated. Add a small amount of hot solvent to dissolve the oil completely, then attempt to cool it more slowly.
-
Lower the Solution Temperature: Switch to a lower-boiling point solvent system.
-
Use a Two-Solvent System: Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol) while hot. Then, add a "bad" solvent (e.g., water) dropwise at the boiling temperature until the solution becomes faintly cloudy (the cloud point).[11][12] Add a drop or two of the good solvent to clarify, then cool slowly.
Caption: Troubleshooting flowchart for recrystallization.
Troubleshooting Guide: Flash Column Chromatography
Q5: How do I choose the right solvent system (eluent) for column chromatography?
The goal is to find a solvent system where the desired compound has an Rf value of ~0.3-0.4 on a TLC plate. This provides the optimal balance between separation and elution time.
Procedure:
-
Start with a Test System: A good starting point for a moderately polar compound like this is 3:1 Hexane:Ethyl Acetate.
-
Run a TLC: Spot your crude material on a TLC plate and develop it in the test eluent.
-
Analyze the Result:
-
Rf too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (Ethyl Acetate).
-
Rf too high (>0.5): The eluent is too polar. Increase the proportion of the nonpolar solvent (Hexane).
-
Poor Separation: If impurities are not resolved from your product, try a different solvent system. For example, replacing Ethyl Acetate with Dichloromethane or Acetone can alter the selectivity of the separation.
-
Q6: My collected fractions are still impure, or the separation is poor on the column.
This indicates a problem with either the column packing, loading, or elution.
Possible Causes & Solutions:
-
Poorly Packed Column: Air bubbles or channels in the silica gel lead to uneven solvent flow and band broadening.
-
Solution: Pack the column as a slurry of silica gel in the initial, nonpolar eluent.[8] Ensure the silica is fully settled and the top surface is flat and protected with a layer of sand before loading the sample.
-
-
Improper Sample Loading: Loading the sample in a large volume of strong solvent will cause it to spread out before it even enters the silica bed.
-
Solution: Dissolve the crude material in the minimum amount of a strong solvent (like Dichloromethane or Ethyl Acetate). Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product), evaporate the solvent completely, and dry-load the resulting powder onto the top of the column. This is the most reliable method for achieving sharp bands.[13]
-
-
Column Overloading: Using too much crude material for the amount of silica gel will exceed the column's separation capacity.
-
Solution: A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude material to be purified.
-
Standard Operating Protocols (SOPs)
SOP 5.1: Solvent Screening for Recrystallization
-
Place ~20-30 mg of crude material into several small test tubes.
-
To each tube, add a different test solvent (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Water) dropwise at room temperature. Note solubility.
-
If a compound is insoluble at room temperature, heat the tube in a sand or water bath. Note if it dissolves when hot.
-
If it dissolves when hot, place the tube in an ice bath for 15-20 minutes.
-
Ideal Solvent: Insoluble at room temperature, fully soluble when hot, and forms abundant crystals upon cooling.
SOP 5.2: Flash Column Chromatography Protocol
-
Prepare the Column: Select a column size appropriate for your sample mass. Add a cotton or glass wool plug and a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the least polar eluent mixture you will use. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are present.
-
Load the Sample: Prepare a dry-load sample as described in Q6. Carefully add the silica-adsorbed sample to the top of the column bed. Add a protective layer of sand on top.
-
Run the Column: Carefully add the eluent to the column. Use positive pressure (air or nitrogen) to push the solvent through the column at a steady rate.
-
Collect Fractions: Collect the eluate in a series of test tubes.
-
Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Purity Verification & Characterization
After purification, it is essential to confirm the identity and purity of the material.
| Parameter | Expected Value / Observation | Method |
| Purity | ≥98% | HPLC, ¹H NMR |
| Appearance | White crystalline solid | Visual Inspection |
| ¹H NMR (CDCl₃) | Predicted shifts: ~7.1 ppm (s, 2H, Ar-H), ~4.6 ppm (s, 2H, CH₂), ~2.3 ppm (s, 6H, CH₃), broad singlet (1H, OH). | ¹H NMR Spectroscopy |
| Confirmation | Molecular ion peak corresponding to the molecular weight (215.09 g/mol ).[1] | Mass Spectrometry (MS) |
Note: NMR chemical shifts are estimates based on similar structures and should be confirmed experimentally. The aromatic protons are expected to be a singlet due to the symmetrical substitution pattern.[14][15]
References
-
PubChem. (n.d.). 4-Bromo-2,6-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
PubChem. (n.d.). (4-Bromo-2,6-dimethylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5). Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Barrel Clarity. (2025, January 18). Advanced Fermentation Troubleshooting for Craft Distillers. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
-
Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Column Chromatography. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization Procedure. Retrieved from [Link]
-
PubChem. (n.d.). (4-Bromo-2-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Procedure for Step B. Retrieved from [Link]
-
Sontogen. (n.d.). Para Bromo Phenol. Retrieved from [Link]
-
Li, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Retrieved from [Link]
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- 3. Organic Bromo Compounds, Diphenylacetonitrile 4 Bromo 2, 2 Diphenylacetonitrile, Bromo Benzene, N-Bromo Succinimide, Para Bromo Phenol, Benzyl Bromide, Diphenyl Methane - Mody Chemi-Pharma Limited [modychem.com]
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Technical Support Center: Purification Protocols for (4-Bromo-2,6-dimethylphenyl)methanol
Ticket ID: #PUR-17100-59-3 Subject: Impurity Removal & Process Optimization for (4-Bromo-2,6-dimethylphenyl)methanol Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
You are likely synthesizing (4-Bromo-2,6-dimethylphenyl)methanol (CAS: 17100-59-3) as a scaffold for Suzuki-Miyaura cross-couplings or as a pharmaceutical intermediate.[1]
The primary challenge with this molecule is steric hindrance .[1] The methyl groups at the 2 and 6 positions shield the benzylic carbon, significantly retarding the reduction of the precursor aldehyde (4-Bromo-2,6-dimethylbenzaldehyde). This often leads to persistent unreacted aldehyde impurities that are difficult to separate via standard chromatography due to similar polarity profiles.[1]
This guide prioritizes chemical purification (bisulfite washing) over physical separation to maximize yield and purity.[1][2]
Module 1: Reaction Optimization (Prevention Strategy)
Goal: Minimize unreacted starting material before workup begins.
The 2,6-dimethyl substitution pattern creates a "steric pocket" that resists nucleophilic attack.[1] Standard stoichiometric protocols often fail here.[1]
Optimized Reduction Protocol
| Parameter | Standard Protocol | Optimized Protocol (Steric Hindrance) |
| Reagent | NaBH₄ (0.25 - 0.5 eq) | NaBH₄ (1.5 - 2.0 eq) |
| Solvent | Methanol | THF : Methanol (10:1) |
| Temperature | 0°C to RT | 0°C |
| Monitoring | TLC (Hex/EtOAc) | H-NMR (Aldehyde proton ~10 ppm) |
Technical Insight: Using pure Methanol can sometimes lead to solvolysis side reactions or acetal formation if the quench is acidic.[1][2] A THF-dominant mixture solubilizes the hindered aldehyde better while the methanol activates the borohydride.
Module 2: The "Bisulfite Wash" (Targeted Aldehyde Removal)
Goal: Chemically remove unreacted aldehyde without column chromatography.
If your crude NMR shows 2-5% unreacted aldehyde, do not column immediately. The polarity difference is often insufficient for clean separation on a fast column.[1] Instead, exploit the aldehyde's reactivity.[1]
Mechanism
Sodium metabisulfite (
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Preparation: Prepare a saturated aqueous solution of Sodium Metabisulfite (
) . -
The Wash:
-
Separation: Separate the layers. The aldehyde is now in the aqueous layer (bottom if EtOAc, top if DCM).
-
Rinse: Wash the organic layer once with water, then Brine.[1][2]
-
Dry: Dry over
and concentrate.
Module 3: Crystallization & Final Polish
Goal: Remove trace inorganic salts and non-polar impurities.
(4-Bromo-2,6-dimethylphenyl)methanol is typically a white solid.[1] If your product is a yellow oil, it likely contains solvent inclusions or impurities.[1]
Recrystallization Table
| Solvent System | Suitability | Notes |
| Hexane / EtOAc | High | Dissolve in min.[1][2][4] hot EtOAc, add warm Hexane until cloudy.[1] Cool slowly. |
| Heptane | Medium | Good for removing non-polar dimers, but solubility may be low.[1][2] |
| Ethanol / Water | Low | Not recommended due to potential oiling out (steric bulk acts like a grease ball).[1][2] |
Visual Workflows
Workflow 1: Synthesis & Chemical Purification Logic
Caption: Logic flow for removing hindered aldehyde impurities using the Bisulfite method.
Workflow 2: Purification Decision Tree
Caption: Decision matrix for physical purification based on crude appearance.
Frequently Asked Questions (FAQ)
Q1: Why did my reaction turn yellow upon adding acid during the workup?
-
Root Cause: You likely used a strong acid (HCl) to quench.[1][2] The 4-bromo-2,6-dimethylbenzyl carbocation is relatively stable due to the electron-donating methyl groups.[1] Strong acids can facilitate the formation of dibenzyl ethers or polymerization, which appear yellow/orange.
-
Fix: Always quench with saturated Ammonium Chloride (
) or very dilute acetic acid.[1]
Q2: I see a "ghost" spot on TLC just above my product. What is it?
-
Identification: This is almost certainly the unreacted aldehyde.[1] Because the aldehyde is less polar than the alcohol, it runs slightly higher (higher
). -
Action: Do not rely on column chromatography alone to separate spots with
.[1][2] Use the Bisulfite Wash described in Module 2.[1][2]
Q3: Can I use Lithium Aluminum Hydride (
-
Risk Assessment: While
overcomes steric hindrance faster, it carries a high risk of hydrodehalogenation (removing the Bromine atom), yielding (2,6-dimethylphenyl)methanol.[1] -
Recommendation: Stick to NaBH₄ with slight heating (40°C) or use
in THF if absolutely necessary.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14680145, (4-Bromo-2,6-dimethylphenyl)methanol.[1] Retrieved from [Link][1][2]
-
Master Organic Chemistry (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[1][2][5] Retrieved from [Link]
-
ResearchGate (2020). How can I remove aldehyde from a Schiff base reaction? (Discussion on Bisulfite purification). Retrieved from [Link]
Sources
- 1. 4-Bromo-2,6-dimethylbenzaldehyde | C9H9BrO | CID 11020222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Bromo-3,5-dimethylphenyl)methanol | C9H11BrO | CID 2727483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Improving the Selectivity of Bromination on Dimethylphenol Substrates
Welcome to the technical support center for the selective bromination of dimethylphenol substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on these highly activated systems. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of selectivity, offering field-proven insights to troubleshoot common experimental challenges and optimize your reaction outcomes.
Introduction: The Challenge of Selectivity
Dimethylphenols, with their electron-rich aromatic rings, are highly susceptible to electrophilic bromination. However, this high reactivity is a double-edged sword, often leading to a lack of selectivity, including the formation of multiple isomers and over-brominated byproducts.[1][2] Achieving high yields of a single, desired monobrominated product is a significant synthetic challenge that requires precise control over reaction parameters. This guide provides a systematic approach to diagnosing and resolving these selectivity issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the bromination of dimethylphenol substrates. Each issue is followed by an analysis of potential causes and actionable, step-by-step solutions.
Issue 1: Low Yield of the Desired Monobromo-dimethylphenol with Significant Starting Material Remaining
Possible Causes:
-
Insufficiently Active Brominating Agent: The electrophilicity of the brominating agent may not be sufficient to achieve complete conversion under the chosen reaction conditions.
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion within a practical timeframe.
-
Steric Hindrance: Bulky substituents on the dimethylphenol or the brominating agent can hinder the approach of the electrophile, slowing down the reaction.[3]
Solutions & Experimental Protocols:
-
Increase the Electrophilicity of the Brominating System:
-
Protocol 1: Lewis Acid Catalysis with Elemental Bromine (Br₂)
-
Rationale: A Lewis acid like AlBr₃ or FeCl₃ can polarize the Br-Br bond, creating a more potent electrophile.
-
Step-by-Step:
-
Dissolve the dimethylphenol substrate in a suitable inert solvent (e.g., CH₂Cl₂, CS₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of the Lewis acid (e.g., 0.1 eq).
-
Slowly add a solution of Br₂ (1.0 eq) in the same solvent dropwise over 30-60 minutes.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess bromine.
-
Proceed with standard aqueous workup and purification.
-
-
-
-
Optimize Reaction Temperature:
-
Rationale: Increasing the temperature can provide the necessary activation energy for the reaction to proceed to completion.
-
Step-by-Step:
-
Begin the reaction at a low temperature (e.g., 0 °C) to control the initial exotherm.
-
After the initial addition of the brominating agent, allow the reaction to slowly warm to room temperature.
-
If the reaction is still sluggish, consider gentle heating (e.g., to 40 °C), while carefully monitoring for the formation of byproducts.[3]
-
-
Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)
Possible Causes:
-
Solvent Effects: The polarity of the solvent can significantly influence the ortho/para selectivity of the bromination. Polar solvents can stabilize the charged intermediate leading to the para product, while non-polar solvents may favor the ortho product.[4][5]
-
Nature of the Brominating Agent: Different brominating agents exhibit varying degrees of steric bulk and reactivity, which can affect the regiochemical outcome.
-
Inherent Directing Effects of Substituents: The hydroxyl and methyl groups on the dimethylphenol ring direct bromination to specific positions. The interplay of these directing effects can lead to a mixture of products.
Solutions & Experimental Protocols:
-
Solvent Selection for Regiocontrol:
-
To Favor para-Bromination:
-
Protocol 2: Bromination in a Polar, Protic Solvent
-
Rationale: Solvents like acetic acid or methanol can stabilize the transition state leading to the para isomer.
-
Step-by-Step:
-
Dissolve the dimethylphenol in ACS-grade methanol or acetic acid.[6]
-
Cool the solution to 0 °C.
-
Slowly add N-bromosuccinimide (NBS) (1.0 eq) in portions.
-
Stir at 0 °C to room temperature and monitor by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the residue.
-
-
-
-
To Favor ortho-Bromination:
-
Protocol 3: Bromination in a Non-Polar Solvent
-
Rationale: Non-polar solvents like CCl₄ or chloroform can favor the formation of the ortho isomer, potentially through a cyclic transition state.[7]
-
Step-by-Step:
-
Dissolve the dimethylphenol in dry carbon tetrachloride or chloroform.
-
Add NBS (1.0 eq).
-
The reaction may be slow and can be initiated by light or a radical initiator like AIBN, though an ionic mechanism is also proposed to explain high ortho selectivity in chlorinated solvents.[5][7]
-
Monitor the reaction carefully to avoid side reactions.
-
After completion, filter off the succinimide and evaporate the solvent. Purify the product.
-
-
-
-
-
Choice of Brominating Agent:
-
For Enhanced Selectivity:
-
Consider using a bulkier brominating agent which may favor substitution at the less sterically hindered position.
-
The PIDA–AlBr₃ system has been reported to be effective for the bromination of phenols under mild conditions, though steric hindrance can affect yields.[3]
-
-
Issue 3: Over-bromination (Formation of Di- or Tri-brominated Products)
Possible Causes:
-
High Reactivity of the Substrate: The activating nature of the hydroxyl and methyl groups makes the monobrominated product susceptible to further bromination.[4]
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent will inevitably lead to multiple brominations.
-
Localized High Concentrations of Brominating Agent: Adding the brominating agent too quickly can create localized areas of high concentration, promoting over-bromination before the reagent has a chance to disperse.
Solutions & Experimental Protocols:
-
Strict Stoichiometric Control and Slow Addition:
-
Protocol 4: High Dilution and Slow Addition
-
Rationale: Maintaining a low concentration of the brominating agent throughout the reaction minimizes the chance of a second bromination event on the product molecule.
-
Step-by-Step:
-
Use a higher volume of solvent than you might typically consider (high dilution).
-
Dissolve the dimethylphenol in the chosen solvent and cool to a low temperature (e.g., -20 °C to 0 °C).
-
Dissolve one equivalent of the brominating agent (e.g., Br₂) in the same solvent and add it dropwise using a syringe pump over a prolonged period (e.g., 2-4 hours).
-
Maintain the low temperature throughout the addition.
-
Monitor the reaction closely and quench immediately upon consumption of the starting material.
-
-
-
-
Use of a Milder Brominating Agent:
-
Rationale: N-bromosuccinimide (NBS) is generally considered a milder source of electrophilic bromine than Br₂ and can offer better control over the reaction.[8]
-
Step-by-Step:
-
Follow the protocols outlined in the "Solvent Selection for Regiocontrol" section using NBS as the brominating agent.
-
Pay close attention to stoichiometry, ensuring no more than one equivalent of NBS is used.
-
-
Data Presentation: Brominating Agent and Solvent Effects
The choice of brominating agent and solvent is critical for achieving selectivity. The following table summarizes the characteristics of common reagents and the influence of solvent polarity on the reaction outcome.
| Brominating Agent | Characteristics | Recommended Solvents for para-Selectivity | Recommended Solvents for ortho-Selectivity |
| Br₂ | Highly reactive, can lead to over-bromination. Often requires a catalyst for less activated rings but is very reactive with phenols. | Acetic Acid, Methanol | Carbon Disulfide (CS₂) |
| NBS | Milder and easier to handle than Br₂. Can provide better selectivity.[8] | Acetonitrile, Acetic Acid[7] | Carbon Tetrachloride (CCl₄), Chloroform[7] |
| PIDA/AlBr₃ | A newer, efficient system for electrophilic bromination under mild conditions.[3] | Dichloromethane (CH₂Cl₂) | (Less studied for ortho-selectivity) |
Visualizing the Process: Reaction Mechanisms and Troubleshooting
Diagrams can help clarify the complex interplay of factors in selective bromination.
Mechanism of Electrophilic Bromination on a Dimethylphenol
Caption: General mechanism of Lewis acid-catalyzed bromination.
Troubleshooting Workflow for Poor Selectivity
Sources
- 1. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 2. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 3. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Friedel-Crafts Reactions with Substituted Benzenes: A Troubleshooting Guide for Researchers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Friedel-Crafts reactions on substituted aromatic rings. As a cornerstone of C-C bond formation in organic synthesis, its successful execution is paramount. However, the nuances of substrate reactivity, catalyst behavior, and reaction conditions can often lead to unexpected outcomes. This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My Friedel-Crafts Alkylation is yielding a mixture of isomers, with the main product not being the one I expected from direct substitution.
Question: I am attempting to synthesize n-propylbenzene by reacting benzene with 1-chloropropane and AlCl₃, but I am primarily isolating isopropylbenzene. Why is this happening and how can I obtain my desired product?
Answer: This is a classic and well-documented issue in Friedel-Crafts alkylation, stemming from the inherent nature of the carbocation intermediate.[1][2][3]
Causality: Carbocation Rearrangement
The Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution mechanism involving a carbocation electrophile.[3][4] When you react 1-chloropropane with a Lewis acid like aluminum trichloride (AlCl₃), a primary carbocation is initially formed (or a complex that behaves like one).[1][5] Primary carbocations are relatively unstable. To achieve a more stable electronic configuration, this primary carbocation will undergo a rapid 1,2-hydride shift, rearranging into a more stable secondary carbocation. It is this more stable secondary carbocation that then acts as the electrophile, attacking the benzene ring and leading to the formation of isopropylbenzene as the major product.[1][2]
Solution: Circumventing Rearrangement with Friedel-Crafts Acylation
To synthesize n-propylbenzene and avoid this rearrangement, the most reliable strategy is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[1][6]
-
Friedel-Crafts Acylation: React benzene with propanoyl chloride (CH₃CH₂COCl) and AlCl₃. This reaction forms an acylium ion (CH₃CH₂CO⁺), which is resonance-stabilized and therefore does not undergo rearrangement.[2][5] The product of this step is propiophenone.
-
Reduction: The ketone functional group of propiophenone can then be reduced to a methylene (-CH₂-) group. Two common methods for this are:
This two-step sequence reliably produces the desired straight-chain alkylbenzene.
Experimental Protocol: Synthesis of n-Propylbenzene via Acylation-Reduction
Step 1: Friedel-Crafts Acylation of Benzene
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in dry benzene (used as both reactant and solvent) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add propanoyl chloride (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude propiophenone, which can be purified by distillation or chromatography.
Step 2: Clemmensen Reduction of Propiophenone
-
Prepare a zinc-mercury amalgam by stirring zinc dust with a dilute aqueous solution of mercuric chloride.
-
Add the propiophenone, concentrated hydrochloric acid, water, and toluene to the amalgam.
-
Heat the mixture to reflux for 24-48 hours, with periodic additions of concentrated HCl.
-
After cooling, separate the organic layer, wash it with water and sodium bicarbonate solution, and dry it.
-
Purify the resulting n-propylbenzene by distillation.
Logical Workflow for Avoiding Alkylation Rearrangements
Caption: Troubleshooting workflow for obtaining straight-chain alkylbenzenes.
Issue 2: My Friedel-Crafts reaction is not proceeding at all, or the yield is extremely low.
Question: I am trying to acylate nitrobenzene, but I am recovering my starting material. What is preventing the reaction from occurring?
Answer: The success of a Friedel-Crafts reaction is highly dependent on the nature of the substituents already present on the aromatic ring.[4][8]
Causality: Deactivated Aromatic Ring
Friedel-Crafts reactions are a form of electrophilic aromatic substitution. The nucleophile in this reaction is the electron-rich π-system of the benzene ring. If the ring bears a strongly electron-withdrawing (deactivating) group, such as a nitro group (-NO₂), a sulfonyl group (-SO₃H), or a trifluoromethyl group (-CF₃), the electron density of the ring is significantly reduced.[6][8] This makes the ring a much weaker nucleophile, and it is unable to attack the electrophile (the carbocation or acylium ion) effectively.[6] Consequently, Friedel-Crafts reactions typically fail when performed on strongly deactivated aromatic rings.[1][4][8]
Another common scenario for reaction failure involves substrates with amine groups (-NH₂, -NHR, -NR₂). While these are typically activating groups, the basic nitrogen atom's lone pair will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃).[4][8][9] This coordination forms a complex that places a positive charge on the nitrogen, which in turn becomes a powerful deactivating group, shutting down the reaction.[4][8]
Substituent Effects on Friedel-Crafts Reactivity
| Substituent Group | Example | Nature of Group | Effect on Ring | Friedel-Crafts Compatibility |
| Alkyl | -CH₃, -C₂H₅ | Activating | Electron-donating | Compatible (Risk of polyalkylation) |
| Alkoxy | -OCH₃ | Activating | Electron-donating | Compatible |
| Halogens | -Cl, -Br | Deactivating | Weakly electron-withdrawing | Generally compatible, but slower |
| Acyl | -COCH₃ | Deactivating | Moderately electron-withdrawing | Product is unreactive to further acylation |
| Nitro | -NO₂ | Deactivating | Strongly electron-withdrawing | Incompatible |
| Sulfonic Acid | -SO₃H | Deactivating | Strongly electron-withdrawing | Incompatible |
| Amine | -NH₂ | Activating (but...) | Forms complex with Lewis acid | Incompatible |
| Carboxylic Acid | -COOH | Deactivating | Moderately electron-withdrawing | Incompatible |
Solution: Strategic Synthesis Planning
If you need to synthesize a molecule with both an acyl/alkyl group and a deactivating group, you must consider the order of introduction. The Friedel-Crafts reaction should be performed before the introduction of the deactivating group.
For example, to synthesize p-nitropropiophenone:
-
Perform the Friedel-Crafts acylation on benzene first to form propiophenone.
-
Then, perform the nitration of propiophenone. The acyl group is a meta-director, so this would yield m-nitropropiophenone. If the para isomer is desired, a different synthetic route would be necessary, potentially involving protecting groups or a different strategy altogether.
Issue 3: I am getting multiple alkyl groups added to my benzene ring in an alkylation reaction.
Question: I'm reacting toluene with methyl chloride and AlCl₃, hoping to get dimethylbenzene (xylene), but I'm seeing trimethylbenzene and other more highly substituted products. How can I control this?
Answer: This issue, known as polyalkylation, is a significant limitation of Friedel-Crafts alkylation.[4][8]
Causality: Product is More Reactive than Starting Material
An alkyl group is an electron-donating, activating substituent.[2][8] When the first alkyl group is added to the benzene ring, the product (e.g., toluene) is now more electron-rich and thus more nucleophilic—and therefore more reactive—than the starting material (benzene).[4][8] This means the mono-alkylated product will compete with the starting material for the electrophile, and often reacts faster, leading to the formation of di-, tri-, and even more substituted products.[2][10]
In contrast, Friedel-Crafts acylation does not suffer from this drawback. The acyl group is electron-withdrawing and deactivates the aromatic ring.[5][7] The mono-acylated product is therefore less reactive than the starting material, and the reaction effectively stops after a single substitution.[2][4]
Solution: Controlling Polyalkylation
-
Use a Large Excess of the Aromatic Substrate: By using a large excess of the benzene or substituted benzene, you can statistically favor the reaction of the electrophile with the unreacted starting material over the mono-alkylated product.[4][11][12] This is often the most practical solution in a laboratory setting.
-
Utilize Acylation-Reduction: As discussed in the first issue, if your goal is a mono-alkylated product, the most robust method is often to perform a Friedel-Crafts acylation followed by reduction. This completely avoids the polyalkylation problem.[7]
Decision Diagram: Alkylation vs. Acylation
Caption: Decision tree for choosing between Friedel-Crafts alkylation and acylation.
References
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
ORGANIC REACTION MECHANISM. Course Hero. [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube. [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]
-
Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. [Link]
-
friedel-crafts reactions of benzene and methylbenzene. Chemguide. [Link]
-
Video: Limitations of Friedel–Crafts Reactions. JoVE. [Link]
-
Friedel-Crafts reactions with Deactivating groups. (2022). Reddit. [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. [Link]
-
8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. [Link]
-
How can polyalkylation be minimized in Friedel-Crafts alkylation? [Chemistry] - Gauth. [Link]
Sources
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Video: Limitations of Friedel–Crafts Reactions [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. gauthmath.com [gauthmath.com]
Validation & Comparative
A Senior Application Scientist's Guide to Analytical Method Validation for Quantitative Analysis of Halogenated Compounds
This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of halogenated compounds, grounded in practical experience and rigorous scientific principles. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for these challenging analytes. We will delve into the nuances of method validation, offering not just protocols but the scientific rationale behind them, ensuring your methods are not only compliant but scientifically sound.
The Criticality of Robust Validation for Halogenated Compounds
Halogenated compounds, a broad class of molecules containing fluorine, chlorine, bromine, or iodine, are ubiquitous. They are found in pharmaceuticals, pesticides, industrial chemicals, and environmental contaminants.[1][2] Their diverse chemical properties, ranging from high volatility in small organohalides to the persistence of polyhalogenated compounds like PFAS, present unique analytical challenges.[1][3][4] Accurate quantification is paramount for ensuring product safety, monitoring environmental impact, and understanding biological effects.
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6][7][8] For halogenated compounds, this process is particularly critical due to their potential for volatility, reactivity, and susceptibility to matrix effects.[4][9][10] A well-validated method provides confidence in the reported results, ensuring they are accurate, reliable, and reproducible. This guide will walk you through the key considerations and practical steps for validating methods for these important analytes, drawing upon the globally recognized framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][11][12]
A Comparative Overview of Key Analytical Techniques
The choice of analytical technique is fundamental to the successful quantitative analysis of halogenated compounds. The most commonly employed and powerful techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion Chromatography (IC). Each has its strengths and is suited to different types of halogenated compounds and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds.[3] In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Causality in Application: The volatility of many low molecular weight halogenated compounds, such as chlorinated solvents and disinfection byproducts, makes GC-MS an ideal choice.[1][13][14] The high separation efficiency of capillary GC columns allows for the resolution of complex mixtures of halogenated isomers. The mass spectrometer provides high selectivity and sensitivity, which is crucial for detecting trace levels of these compounds in environmental and biological samples. Electron Capture Detectors (ECD) are also highly sensitive to halogenated compounds and can be used in conjunction with GC for targeted analysis.[13][15]
Advantages for Halogenated Compounds:
-
Excellent for volatile and semi-volatile compounds.
-
High chromatographic resolution.
-
Mature and well-established technique with extensive libraries for compound identification.
-
High sensitivity, especially with detectors like ECD and MS.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
Derivatization may be required for some polar compounds, adding complexity to the sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a powerful technique for the analysis of a wide range of compounds, including non-volatile and thermally labile halogenated compounds.[16] The sample is first separated by high-performance liquid chromatography (HPLC) based on its polarity and affinity for the stationary and mobile phases. The eluent from the LC is then introduced into a mass spectrometer, typically a triple quadrupole instrument. The first quadrupole selects a specific ion (the precursor ion), which is then fragmented in a collision cell. The second quadrupole then selects a specific fragment ion (the product ion) for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[16]
Causality in Application: For larger, more polar, and less volatile halogenated compounds like per- and polyfluoroalkyl substances (PFAS), halogenated pesticides, and pharmaceutical compounds, LC-MS/MS is the method of choice.[17][18][19][20] The ability to analyze these compounds without derivatization simplifies sample preparation and avoids potential degradation. The high selectivity of MS/MS is essential for minimizing interferences from complex sample matrices, a common challenge in environmental and biological analysis.[9][10]
Advantages for Halogenated Compounds:
-
Applicable to a broad range of compounds, including non-volatile and thermally labile ones.
-
High sensitivity and selectivity due to MS/MS detection.
-
Often requires minimal sample preparation.
Limitations:
-
Susceptible to matrix effects, where components of the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[9][10][21][22][23] Careful method development and the use of internal standards are crucial to mitigate these effects.
Ion Chromatography (IC)
Principle: Ion chromatography is a form of liquid chromatography specifically designed for the separation and quantification of ionic species.[24][25] It is the primary method for the analysis of inorganic halide anions (F-, Cl-, Br-, I-). The separation is achieved on an ion-exchange column, and detection is typically performed using a conductivity detector.
Causality in Application: When the analysis is focused on the inorganic halide content of a sample, IC is the most direct and reliable technique.[24][25][26][27] This is often a critical quality control parameter in pharmaceutical manufacturing, where residual halides from synthesis need to be monitored. It is also widely used in environmental analysis for measuring halide concentrations in water samples.
Advantages for Halogenated Compounds:
-
The ideal method for the analysis of inorganic halide anions.[24]
-
Robust and reliable with straightforward operation.
-
Well-established methods are available for various applications.
Limitations:
-
Limited to the analysis of ionic species.
-
Not suitable for the direct analysis of covalently-bound halogens in organic compounds.
The Pillars of Method Validation: A Deep Dive
A comprehensive method validation process is built on several key performance characteristics, as outlined in the ICH Q2(R2) guidelines.[5][11][28] For halogenated compounds, each of these parameters requires careful consideration.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Causality in Experimental Design: For chromatographic methods like GC-MS and LC-MS/MS, specificity is demonstrated by achieving baseline separation of the analyte peak from other components. In MS-based methods, the unique fragmentation pattern of the analyte provides an additional layer of specificity. For complex matrices, it is essential to analyze blank matrix samples to ensure that there are no interfering peaks at the retention time of the analyte.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[28]
Causality in Experimental Design: Linearity is typically evaluated by analyzing a series of standards at different concentrations. A minimum of five concentration levels is recommended. The results are then plotted as signal response versus concentration, and a linear regression analysis is performed. The correlation coefficient (R²), y-intercept, and slope of the regression line should be reported. For halogenated compounds, the linear range should cover the expected concentration range in the samples, from the limit of quantitation (LOQ) to the highest expected concentration.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[28]
Causality in Experimental Design: Accuracy is assessed by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value. This can be done by:
-
Spiking a blank matrix with a known amount of the analyte (spike recovery). Accuracy should be assessed at a minimum of three concentration levels covering the specified range, with a minimum of three replicates at each level.[28]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is evaluated at three levels:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.
-
Reproducibility: The precision of the method between different laboratories.
Causality in Experimental Design: Repeatability is assessed by performing a minimum of six replicate measurements at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations with three replicates each).[28] Intermediate precision is evaluated by comparing the results of analyses performed under different conditions.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[28]
Causality in Experimental Design: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, or by analyzing a series of low-concentration samples and determining the concentration at which a certain signal-to-noise ratio is achieved (typically 3:1 for LOD and 10:1 for LOQ).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[32][33][34]
Causality in Experimental Design: Robustness testing is performed during method development to identify the critical parameters that could affect the results.[32][33] For a GC method, these could include variations in the injection temperature, flow rate, and temperature program. For an LC method, parameters such as the mobile phase composition, pH, and flow rate should be investigated.[33][35] A fractional factorial design is often used to efficiently evaluate the effect of multiple parameter variations.[35]
Experimental Data and Performance Comparison
The following tables provide a summary of typical performance data for the quantitative analysis of different classes of halogenated compounds using GC-MS and LC-MS/MS. This data is illustrative and the actual performance of a method will depend on the specific analyte, matrix, and instrumentation.
Table 1: Performance Comparison for Volatile Halogenated Organic Compounds (VOCs) in Water by Headspace GC-MS
| Parameter | Performance Characteristic | Reference |
| Linearity (R²) | > 0.997 | [13] |
| LOD | 0.0001 - 0.30 µg/L | [13] |
| LOQ | Typically 3-5 times the LOD | |
| Accuracy (Recovery) | 80 - 105% | [13] |
| Precision (RSD) | 0.4 - 6.1% | [13] |
Table 2: Performance Comparison for Halogenated Pesticides in Food Matrices by LC-MS/MS
| Parameter | Performance Characteristic | Reference |
| Linearity (R²) | > 0.99 | [17][18][19] |
| LOD | Analyte and matrix dependent | |
| LOQ | 0.005 - 0.01 mg/kg | [18][19] |
| Accuracy (Recovery) | 70 - 120% | [18] |
| Precision (RSD) | < 20% | [18] |
Table 3: Performance Comparison for Per- and Polyfluoroalkyl Substances (PFAS) in Environmental Water by LC-MS/MS
| Parameter | Performance Characteristic | Reference |
| Linearity (R²) | > 0.99 | [36] |
| LOD | Compound specific, typically in the low ng/L range | |
| LOQ | Compound specific, typically in the low to mid ng/L range | |
| Accuracy (Recovery) | 70 - 130% (isotope dilution is key) | |
| Precision (RSD) | < 20% |
Step-by-Step Validation Protocols
The following section provides a generalized workflow for the validation of an analytical method for the quantitative analysis of halogenated compounds.
Method Validation Workflow
Caption: A generalized workflow for analytical method validation.
Experimental Protocol: Linearity Assessment
-
Prepare a stock solution of the halogenated compound of interest in a suitable solvent.
-
Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentrations should span the expected working range of the method.
-
Analyze each calibration standard in triplicate using the developed analytical method.
-
Plot the mean response (e.g., peak area) against the concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).
-
Acceptance Criteria: The correlation coefficient (R²) should typically be ≥ 0.99. The y-intercept should be close to zero.
Experimental Protocol: Accuracy (Spike Recovery)
-
Select a representative blank matrix that is free of the analyte of interest.
-
Spike the blank matrix with the analyte at three different concentration levels (low, medium, and high) within the linear range of the method. Prepare at least three replicates at each level.
-
Analyze the spiked samples using the developed analytical method.
-
Calculate the percent recovery for each sample using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 80-120% for trace analysis, but this can vary depending on the application and regulatory requirements.
Troubleshooting and Special Considerations
Mitigating Matrix Effects in LC-MS/MS
Matrix effects are a significant challenge in LC-MS/MS analysis of halogenated compounds, particularly in complex matrices like food, soil, and biological fluids.[9][10][21][22][23] Here are some strategies to mitigate them:
-
Effective Sample Preparation: Use sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the LC method to separate the analyte from co-eluting matrix components.
-
Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for each analyte is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
Addressing the Volatility of Halogenated Compounds
For volatile halogenated organic compounds (VHOCs), sample handling and preparation are critical to prevent analyte loss.[1][4]
-
Headspace Analysis: Headspace sampling is an excellent technique for extracting volatile compounds from solid or liquid samples without solvent extraction.
-
Purge and Trap: This technique involves purging the sample with an inert gas to extract the volatile compounds, which are then trapped on a sorbent material before being thermally desorbed into the GC.
-
Minimize Sample Handling: Keep samples sealed and cool to reduce volatilization.
Conclusion
The quantitative analysis of halogenated compounds is a critical task in many scientific disciplines. A thorough and scientifically sound method validation is not just a regulatory requirement but a fundamental aspect of ensuring the quality and reliability of analytical data. By carefully selecting the appropriate analytical technique, understanding the principles behind each validation parameter, and implementing robust experimental protocols, researchers can develop methods that are fit for purpose and generate data they can trust. This guide provides a framework for achieving this, empowering scientists to tackle the analytical challenges posed by this diverse and important class of compounds.
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Gao, F., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 6, 38634. Retrieved from [Link]
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Dejaegher, B., & Heyden, Y. V. (2011). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. Brazilian Journal of Pharmaceutical Sciences, 47(1), 113-119. Retrieved from [Link]
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Cappiello, A., et al. (2010). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Analytical Chemistry, 82(9), 3573-3579. Retrieved from [Link]
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Sahu, P. K., et al. (2014). Validation and Experimental Design Assisted Robustness Testing of RPLC Method for the Simultaneous Analysis of Brinzolamide and Brimonidine Tartrate. Indian Journal of Pharmaceutical Sciences, 76(6), 515–522. Retrieved from [Link]
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ResearchGate. (2016). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. Retrieved from [Link]
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Roberts, A. L., et al. (2023). Comparison of per- and polyfluoroalkyl substance (PFAS) soil extractions and instrumental analysis: large-volume injection liquid chromatography-mass spectrometry, EPA Method 1633, and commercial lab results for 40 PFAS in various soils. Environmental Science: Processes & Impacts, 25(6), 1039-1052. Retrieved from [Link]
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Reddy, G. S., et al. (2014). Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions. Journal of analytical methods in chemistry, 2014, 256821. Retrieved from [Link]
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de Boer, J., & Law, R. J. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. TrAC Trends in Analytical Chemistry, 29(7), 674-685. Retrieved from [Link]
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Bridging the Gap: A Guide to Cross-Validation of Computational and Experimental Data for Bromoalkanes
Introduction: The Indispensable Synergy of In Silico and Benchtop Research
In modern chemical and pharmaceutical research, the predictive power of computational chemistry is an undeniable asset. Theoretical models allow us to explore molecular properties, predict reactivity, and screen candidates at a pace that is impossible to achieve through experimentation alone. However, these computational models, no matter how sophisticated, are approximations of complex physical reality. Without rigorous experimental validation, the results of model calculations remain hypothetical.[1] This guide delves into the critical process of cross-validation, establishing a self-validating feedback loop between computational predictions and experimental data, with a specific focus on bromoalkanes—a class of compounds pivotal in organic synthesis and drug development.[2][3]
The core principle is synergy: computational methods, such as Density Functional Theory (DFT), provide deep mechanistic insights and predict properties that can guide experiments.[4] Conversely, experimental techniques provide tangible, real-world data that serve as the ultimate benchmark for theoretical accuracy.[5] By comparing the two, we can refine our computational models, leading to more reliable predictions and a deeper, more robust understanding of chemical systems. This guide will provide both the theoretical underpinnings and practical, step-by-step protocols for performing this essential cross-validation for bromoalkanes.
Part 1: The Computational Framework – Predicting Properties with Density Functional Theory
Causality in Method Selection: Why B3LYP/6-311G++(d,p)?
For this guide, we select the B3LYP functional combined with the 6-311G++(d,p) basis set. This choice is not arbitrary; it represents a well-established compromise for obtaining reliable results for organic molecules.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange energy. This inclusion helps to mitigate some of the self-interaction error inherent in pure DFT functionals, often leading to more accurate predictions of thermochemistry and reaction barriers.[7]
-
6-311G++(d,p): This is a triple-zeta basis set. The "6-311" indicates that each core atomic orbital is described by 6 primitive Gaussian functions, and valence orbitals are split into three functions (with 3, 1, and 1 Gaussians respectively), allowing for greater flexibility in describing electron distribution. The "++" adds diffuse functions to both heavy atoms and hydrogens, which are crucial for accurately modeling systems with lone pairs or anions. The "(d,p)" adds polarization functions, allowing orbitals to change shape, which is essential for describing chemical bonds accurately.[9]
Workflow for Computational Analysis of 1-Bromopropane
The following diagram illustrates the typical workflow for a DFT-based analysis of a bromoalkane.
Caption: Workflow for DFT analysis of a bromoalkane.
Protocol 1: DFT Geometry Optimization and Frequency Calculation
This protocol outlines the essential steps using a computational chemistry software package (e.g., Gaussian, ORCA, Spartan).
-
Molecule Construction:
-
Launch the molecular editor in your software.
-
Construct the 1-bromopropane molecule (CH₃CH₂CH₂Br). Ensure the initial connectivity and basic geometry are reasonable. Most builders will provide a good starting structure.
-
-
Calculation Setup:
-
Select the calculation type: "Optimization + Frequency". This tells the software to first find the lowest energy conformation of the molecule and then perform a vibrational analysis on that optimized structure.
-
Specify the theoretical model:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311G++(d,p)
-
-
Set the molecular charge to 0 and the spin multiplicity to 1 (singlet).
-
-
Job Submission:
-
Allocate computational resources (CPU cores, memory) as appropriate.
-
Submit the calculation. This may take several minutes to hours depending on the computational resources available.
-
-
Post-Calculation Analysis:
-
Verify Optimization: Open the output file. Confirm that the optimization converged successfully. Check that the frequency calculation yields zero imaginary frequencies, which confirms the structure is a true energy minimum.
-
Extract Data:
-
Measure the C-Br bond length from the optimized geometry.
-
Visualize the vibrational modes. Identify the mode corresponding to the C-Br bond stretch and record its frequency (typically in cm⁻¹).
-
Record the calculated thermochemical properties like enthalpy and Gibbs free energy.
-
-
Part 2: The Experimental Benchmark – Ground Truthing with Physical Data
Experimental data provides the "ground truth" against which computational models are judged. For bromoalkanes, we can readily measure structural, spectroscopic, and reactivity properties using standard laboratory techniques.
Workflow for Experimental Validation
The following diagram outlines the process of acquiring and analyzing experimental data to validate computational predictions.
Caption: Workflow for experimental validation of bromoalkane data.
Protocol 2: Acquiring an Experimental Infrared (IR) Spectrum
Infrared spectroscopy probes the vibrational modes of a molecule. The frequencies of absorption are directly related to the bond strengths and atomic masses, providing an excellent point of comparison for DFT frequency calculations.[10][11]
-
Instrument Preparation:
-
Ensure the FTIR spectrometer (e.g., using an Attenuated Total Reflectance, ATR, accessory) is clean and powered on.
-
Perform a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a pipette, place a single drop of high-purity 1-bromopropane directly onto the ATR crystal. Ensure the crystal is fully covered.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the resulting spectrum (the software automatically subtracts the background).
-
Label the significant peaks. For 1-bromopropane, identify the C-H stretching peaks (~2850-3000 cm⁻¹) and, most importantly, the characteristic C-Br stretching absorption.[12] This is typically a strong band in the fingerprint region, often found between 500-650 cm⁻¹.[13]
-
Record the experimental frequency of the C-Br stretch.
-
Protocol 3: Gas Chromatography (GC) Analysis of an Elimination Reaction
Gas chromatography is a powerful technique for separating and quantifying the components of a mixture.[14] It is ideal for analyzing the products of reactions involving bromoalkanes, such as substitution (Sₙ2) and elimination (E2) reactions, allowing for the determination of product ratios.[15][16]
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-bromopropane in a suitable solvent (e.g., ethanol).
-
Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide) to initiate an E2 reaction, which will produce propene.
-
Allow the reaction to proceed for a set amount of time under controlled temperature.
-
-
Sample Preparation for GC:
-
Quench the reaction (e.g., by adding water).
-
Extract the organic components into a volatile solvent suitable for GC analysis (e.g., diethyl ether).
-
Dry the organic extract (e.g., with anhydrous MgSO₄) and carefully transfer it to a GC vial.
-
-
GC-MS Instrument Setup:
-
Equip the GC with a suitable column (e.g., a non-polar DB-5 column).
-
Set up a temperature program that will effectively separate the starting material (1-bromopropane) from the solvent and any potential products.
-
Set the mass spectrometer to scan a relevant mass range to identify the components as they elute from the column.
-
-
Injection and Data Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Analyze the resulting chromatogram. Identify the peaks corresponding to the solvent, unreacted 1-bromopropane, and any products by their retention times and mass spectra.
-
Integrate the area under each peak. The relative peak areas can be used to determine the ratio of products to remaining starting material, providing a quantitative measure of reaction conversion.
-
Part 3: The Cross-Validation – A Head-to-Head Comparison
This is the crucial step where theoretical predictions are confronted with experimental reality. Discrepancies are not failures; they are opportunities to understand the limitations of the computational model and the nuances of the experimental system.
For our case study of 1-bromopropane, we will compare a key structural parameter (C-Br bond length) and a key spectroscopic parameter (C-Br vibrational frequency). Experimental reference data is sourced from the NIST Chemistry WebBook, an authoritative database.[17][18]
| Parameter | Computational (DFT B3LYP/6-311G++) | Experimental (Literature/Database) | % Difference |
| C-Br Bond Length | ~1.96 Å | 1.94 Å (Microwave Spectroscopy) | ~1.0% |
| C-Br Stretch Freq. | ~635 cm⁻¹ (scaled*) | ~648 cm⁻¹ (IR Spectroscopy) | ~2.0% |
*Note: It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to calculated vibrational frequencies. This is because the calculation assumes a perfectly harmonic potential, while real molecular vibrations have anharmonicity. This correction systematically improves the agreement with experimental data.
Interpreting the Results
-
Bond Length: A difference of ~1.0% is considered very good agreement. It demonstrates that the chosen DFT method accurately models the ground-state geometry of the molecule.
-
Vibrational Frequency: A difference of ~2.0% after scaling is also considered good agreement. This validates that the model correctly describes the potential energy surface around the equilibrium geometry. Larger deviations could indicate that the computational model is not fully capturing electron correlation effects or that the experimental conditions (e.g., solvent effects, intermolecular interactions) are influencing the vibration.[6]
The ultimate goal of this iterative process is to build a computational model that is demonstrably predictive for a specific class of molecules. By validating against known experimental data for simple bromoalkanes, we gain confidence in the model's ability to predict the properties and reactivity of more complex, novel bromoalkane-containing molecules, which is invaluable in fields like drug discovery and materials science.
Conclusion
The cross-validation of computational and experimental data is not merely a confirmatory exercise; it is a foundational pillar of modern scientific inquiry. It transforms computational chemistry from a theoretical pursuit into a powerful, predictive tool grounded in physical reality. For researchers working with bromoalkanes, this integrated approach allows for the confident exploration of reaction mechanisms, the interpretation of complex spectra, and the rational design of new molecules. By embracing the synergy between the silicon chip and the laboratory bench, we can accelerate discovery and build more robust, reliable chemical knowledge.
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Safety Operating Guide
Navigating the Disposal of (4-Bromo-2,6-dimethylphenyl)methanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are daily realities. Just as crucial as the discovery process is the responsible management and disposal of these compounds. This guide provides an in-depth, procedural framework for the proper disposal of (4-Bromo-2,6-dimethylphenyl)methanol, ensuring the safety of laboratory personnel, protecting the environment, and maintaining strict regulatory compliance. While a specific Safety Data Sheet (SDS) for this exact isomer was not located, the following procedures are based on established best practices for halogenated aromatic compounds and data from structurally similar molecules.
Hazard Identification and Risk Assessment: Understanding the "Why"
(4-Bromo-2,6-dimethylphenyl)methanol is a halogenated aromatic alcohol. The presence of the bromine atom and the aromatic ring structure are key determinants of its hazard profile. Based on analogous compounds such as (5-Bromo-2,4-dimethylphenyl)methanol and (4-(Bromomethyl)phenyl)methanol, it is prudent to assume this compound exhibits the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3][4] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment to mitigate these risks.
Table 1: Hazard Profile of Analogous Brominated Phenyl Methanols
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute Toxicity 4 (Oral) | [1] |
| Causes skin irritation | Skin Irritant 2 | [1][2] |
| Causes serious eye irritation | Eye Irritant 2 | [1][2] |
| May cause respiratory irritation | STOT SE 3 | [1][2] |
Pre-Disposal Operations: A Foundation of Safety
Proper disposal begins long before the waste container is full. Adherence to these preliminary steps is critical for a safe and compliant waste management program.
Engineering Controls: The First Line of Defense
All work with (4-Bromo-2,6-dimethylphenyl)methanol, including weighing, transferring, and preparing for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] This minimizes the risk of inhaling vapors or dust.
Personal Protective Equipment (PPE): Essential Individual Protection
The following PPE must be worn at all times when handling (4-Bromo-2,6-dimethylphenyl)methanol and its waste:[6]
-
Gloves: Chemical-resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[7]
-
Body Protection: A standard laboratory coat must be worn to protect against skin contact.[7]
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator may be necessary.[7]
Step-by-Step Disposal Protocol
As a halogenated organic compound, (4-Bromo-2,6-dimethylphenyl)methanol is classified as a hazardous waste.[6] It must be segregated from non-hazardous and other types of chemical waste.
Waste Segregation and Containerization
-
Designated Waste Stream: Establish a dedicated waste container for "Halogenated Organic Waste." This prevents cross-contamination and ensures proper disposal.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container should be clearly labeled "Hazardous Waste - Halogenated Organic" and include the full chemical name: "(4-Bromo-2,6-dimethylphenyl)methanol."[8]
-
Collection: Carefully transfer waste solutions or solid material into the designated container. Avoid overfilling the container; it should not be filled beyond 80% capacity to allow for vapor expansion.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[8]
Spill Management
In the event of a spill, immediate and appropriate action is crucial:[6]
-
Alert and Evacuate: Notify personnel in the immediate area and, if necessary, evacuate.
-
Containment: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.
-
Cleanup: Carefully collect the absorbent material and place it in the designated halogenated organic waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Large Spills: For large spills, or if you are uncertain how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.[6]
The Final Step: Professional Disposal
The recommended and regulated method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste management facility.[6][9] This process ensures the complete thermal destruction of the compound, minimizing its environmental impact.[9]
Never dispose of (4-Bromo-2,6-dimethylphenyl)methanol by:
-
Sewer: This can contaminate waterways and is a violation of environmental regulations.
-
Evaporation: This releases potentially harmful vapors into the atmosphere.
-
Regular Trash: This can endanger sanitation workers and the environment.[10]
Contact your institution's EHS department to arrange for the pickup and disposal of your halogenated organic waste.[10]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of (4-Bromo-2,6-dimethylphenyl)methanol.
Caption: Disposal Workflow for (4-Bromo-2,6-dimethylphenyl)methanol.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of (4-Bromo-2,6-dimethylphenyl)methanol is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By understanding the hazards, implementing robust safety protocols, and adhering to the prescribed disposal methods, researchers can ensure that their groundbreaking work does not come at the cost of personal or environmental well-being.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14680145, (4-Bromo-2,6-dimethylphenyl)methanol. Retrieved from [Link]
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Navigating the Safe Handling of (4-Bromo-2,6-dimethylphenyl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in the dynamic landscape of drug development, the meticulous handling of specialized chemical reagents is paramount. (4-Bromo-2,6-dimethylphenyl)methanol, a key building block in various synthetic pathways, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this and structurally similar brominated aromatic alcohols.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
The primary hazards associated with compounds of this class are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
-
Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[1]
These classifications necessitate a stringent approach to personal protective equipment and engineering controls to minimize all potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling (4-Bromo-2,6-dimethylphenyl)methanol, with an explanation of the rationale behind each choice.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. | To prevent contact with the eyes, which can cause serious irritation.[1][2] |
| Skin Protection | Nitrile rubber gloves (minimum thickness of 0.11 mm). A disposable lab coat must be worn. | Nitrile gloves offer good resistance to a range of chemicals, including aromatic alcohols. The lab coat protects the skin on the arms and torso from accidental splashes. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent the inhalation of the compound, which can cause respiratory tract irritation.[1] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a well-defined operational and disposal plan is crucial for maintaining a safe laboratory environment. The following workflow provides a procedural guide for the safe handling of (4-Bromo-2,6-dimethylphenyl)methanol from receipt to disposal.
Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of (4-Bromo-2,6-dimethylphenyl)methanol.
Handling Procedures
-
Preparation: Before handling, ensure you have read and understood the available safety information for (4-Bromo-2,6-dimethylphenyl)methanol or a close structural analog.[1][2] Don all required personal protective equipment as outlined in the table above.
-
Ventilation: All handling of (4-Bromo-2,6-dimethylphenyl)methanol should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[1]
-
Weighing and Transfer: When weighing the solid material, do so carefully to avoid generating dust. Use a spatula for transfers and ensure all containers are securely closed after use.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory.[1]
Spill Management
In the event of a spill, remain calm and follow these procedures:
-
Small Spills (Solid): Carefully sweep up the material, avoiding the generation of dust. Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.
Storage
Store (4-Bromo-2,6-dimethylphenyl)methanol in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong oxidizing agents.
Disposal
All waste containing (4-Bromo-2,6-dimethylphenyl)methanol should be considered hazardous.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Contaminated Materials: Any items, such as gloves or paper towels, that come into contact with the compound should be disposed of as hazardous waste.
-
Disposal Route: All waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[2]
Conclusion: A Culture of Safety
The safe handling of (4-Bromo-2,6-dimethylphenyl)methanol is not just about following a set of rules, but about fostering a deep-seated culture of safety. By understanding the "why" behind each precaution, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their work. This guide serves as a foundational resource, and it is incumbent upon every scientist to remain vigilant and proactive in their commitment to laboratory safety.
References
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
